6',7'-Dihydroxybergamottin acetonide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C24H28O6 |
|---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
4-[(E)-3-methyl-5-(2,2,5,5-tetramethyl-1,3-dioxolan-4-yl)pent-2-enoxy]furo[3,2-g]chromen-7-one |
InChI |
InChI=1S/C24H28O6/c1-15(6-8-20-23(2,3)30-24(4,5)29-20)10-12-27-22-16-7-9-21(25)28-19(16)14-18-17(22)11-13-26-18/h7,9-11,13-14,20H,6,8,12H2,1-5H3/b15-10+ |
InChI Key |
DLFOGGFNAICJAO-XNTDXEJSSA-N |
Isomeric SMILES |
C/C(=C\COC1=C2C=CC(=O)OC2=CC3=C1C=CO3)/CCC4C(OC(O4)(C)C)(C)C |
Canonical SMILES |
CC(=CCOC1=C2C=CC(=O)OC2=CC3=C1C=CO3)CCC4C(OC(O4)(C)C)(C)C |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis of 6',7'-Dihydroxybergamottin Acetonide from Bergamottin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of 6',7'-Dihydroxybergamottin (B27312) (DHB) from bergamottin (B190657) and its subsequent conversion to 6',7'-Dihydroxybergamottin acetonide. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the chemical modification of natural products and the exploration of their therapeutic potential.
Introduction
Bergamottin, a natural furanocoumarin found predominantly in grapefruit and bergamot orange, is a well-known inhibitor of cytochrome P450 enzymes, particularly CYP3A4. This activity has significant implications for drug metabolism and has led to the so-called "grapefruit juice effect." Its dihydroxylated metabolite, 6',7'-dihydroxybergamottin (DHB), is an even more potent inhibitor of CYP3A4. The acetonide derivative of DHB is a valuable compound for further chemical modifications and biological studies, offering increased lipophilicity and stability.
This guide details a two-step synthetic pathway commencing with the oxidation of bergamottin to yield DHB, followed by the protection of the resulting diol as an acetonide.
Synthetic Pathway Overview
The synthesis of this compound from bergamottin involves two primary transformations:
-
Oxidation: The selective dihydroxylation of the 6',7'-double bond of the geranyl side chain of bergamottin to produce 6',7'-Dihydroxybergamottin (DHB).
-
Acetonide Protection: The formation of a cyclic ketal (acetonide) by reacting the vicinal diol of DHB with an acetone (B3395972) equivalent under acidic conditions.
Caption: Overall synthetic workflow from Bergamottin to its acetonide derivative.
Experimental Protocols
Step 1: Synthesis of 6',7'-Dihydroxybergamottin (DHB) from Bergamottin
This procedure is adapted from the method described for the oxidation of the geranyl side chain of furanocoumarins.[1]
Reaction Scheme:
Caption: Dihydroxylation of Bergamottin to form DHB.
Materials and Reagents:
-
Bergamottin
-
N-Methylmorpholine N-oxide (NMO)
-
Osmium tetroxide (OsO₄), 4% solution in water
-
Acetone
-
Water
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297)
Procedure:
-
In a round-bottom flask, dissolve bergamottin (1.0 eq) in a mixture of acetone and water (e.g., 10:1 v/v).
-
Add N-Methylmorpholine N-oxide (NMO) (1.5 eq) to the solution and stir until it dissolves.
-
To the stirring solution, add a catalytic amount of osmium tetroxide solution (0.02 eq) dropwise.
-
Allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bisulfite.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude 6',7'-Dihydroxybergamottin by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent.
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 16% | [1] |
Note: The yield for this specific transformation can vary. An alternative, more efficient synthesis of DHB starting from bergapten (B1666803) has been reported with higher yields for the final oxidation step.[1]
Step 2: Synthesis of this compound
This protocol is a general procedure for the acetonide protection of vicinal diols, adapted for 6',7'-Dihydroxybergamottin.
Reaction Scheme:
Caption: Acid-catalyzed acetonide protection of DHB.
Materials and Reagents:
-
6',7'-Dihydroxybergamottin (DHB)
-
2,2-Dimethoxypropane
-
Anhydrous acetone
-
p-Toluenesulfonic acid (p-TsOH) or other acid catalyst (e.g., Amberlyst-15)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexane
Procedure:
-
Dissolve 6',7'-Dihydroxybergamottin (1.0 eq) in anhydrous dichloromethane or anhydrous acetone in a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add 2,2-dimethoxypropane (2.0 eq) to the solution.
-
Add a catalytic amount of p-toluenesulfonic acid (0.1 eq).
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and remove the solvent in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate solvent system to yield the pure this compound.
Quantitative Data:
| Parameter | Expected Value |
| Yield | > 90% |
Note: The yield is an estimation based on general acetonide protection reactions and may require optimization for this specific substrate.
Characterization Data
The synthesized compounds should be characterized using standard analytical techniques to confirm their identity and purity.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Analytical Data |
| 6',7'-Dihydroxybergamottin | C₂₁H₂₄O₆ | 372.41 | ¹H NMR, ¹³C NMR, Mass Spectrometry (ESI-MS), IR Spectroscopy |
| This compound | C₂₄H₂₈O₆ | 412.48 | ¹H NMR, ¹³C NMR, Mass Spectrometry (ESI-MS), IR Spectroscopy |
Signaling Pathways and Biological Context
6',7'-Dihydroxybergamottin is a potent mechanism-based inhibitor of CYP3A4, a key enzyme in drug metabolism. The interaction involves the metabolic activation of the furan (B31954) ring by CYP3A4, leading to a reactive intermediate that covalently binds to the enzyme, causing irreversible inactivation.
Caption: Mechanism-based inactivation of CYP3A4 by 6',7'-Dihydroxybergamottin.
The synthesis of the acetonide derivative provides a protected form of DHB, which can be used to explore structure-activity relationships and to develop new analogues with modified pharmacokinetic and pharmacodynamic properties. The acetonide group can be readily removed under acidic conditions to regenerate the diol, making it a useful protecting group in multi-step syntheses.
Conclusion
This technical guide outlines a feasible synthetic route for the preparation of this compound from bergamottin. The provided experimental protocols, while based on established chemical transformations, may require optimization for specific laboratory conditions. The resulting acetonide is a valuable tool for researchers in medicinal chemistry and drug development, facilitating the exploration of the therapeutic potential of furanocoumarin derivatives.
Disclaimer: The provided protocols are intended for use by trained chemists in a properly equipped laboratory. Appropriate safety precautions should be taken when handling all chemicals.
References
Unveiling the Source: A Technical Guide to 6',7'-Dihydroxybergamottin in Citrus Peels
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the natural occurrence of 6',7'-Dihydroxybergamottin (DHB), a potent furanocoumarin, in the peels of various citrus species. Renowned for its significant role in drug metabolism, specifically the inhibition of cytochrome P450 3A4 (CYP3A4), a comprehensive understanding of its natural sources is paramount for drug development and food-drug interaction studies. This document summarizes quantitative data, details experimental protocols for its extraction and analysis, and visualizes the biochemical pathways associated with its activity.
Quantitative Distribution of 6',7'-Dihydroxybergamottin in Citrus Peels
6',7'-Dihydroxybergamottin is a naturally occurring furanocoumarin predominantly found in grapefruit and certain other citrus fruits.[1] Its concentration is significantly higher in the peel than in the pulp, making the peel a primary source for this compound.[2] The distribution of DHB varies considerably among different citrus species and even between cultivars of the same species. The following table summarizes the reported concentrations of DHB in the peels of key citrus varieties.
| Citrus Species | Cultivar/Variety | Plant Part | Concentration of 6',7'-Dihydroxybergamottin (µg/g dry weight unless specified) | Reference |
| Grapefruit (Citrus paradisi) | White | Peel | 85.27 | [3] |
| Grapefruit (Citrus paradisi) | Not specified | Peel | High concentrations found | [4] |
| Pomelo (Citrus grandis) | Not specified | Peel | Furanocoumarins detected, but specific DHB concentration not detailed in snippets | [5] |
| Sour Orange (Citrus aurantium) | Not specified | Peel | Furanocoumarins present, but specific DHB concentration not detailed in snippets | [6][7] |
| Sweetie (Oroblanco) | Hybrid (Citrus grandis × Citrus paradisi) | Peel | 173.32 | [3] |
Note: The concentrations of furanocoumarins can be influenced by factors such as fruit maturity, storage conditions, and processing methods.
Experimental Protocols for Extraction and Quantification
The accurate quantification of 6',7'-Dihydroxybergamottin from citrus peels requires meticulous extraction and analytical procedures. The following protocols are synthesized from established methodologies for the analysis of furanocoumarins in citrus matrices.
Sample Preparation: Separation of Flavedo and Albedo
The citrus peel is composed of two distinct layers: the outer, colored flavedo and the inner, white, spongy albedo. Since furanocoumarin content can differ between these layers, it is recommended to separate them for precise analysis.
-
Peel Collection: Freshly harvested citrus fruits are thoroughly washed and dried. The peel is carefully removed from the fruit pulp.
-
Layer Separation: The flavedo is separated from the albedo using a scalpel or a peeler.
-
Drying and Milling: Both the flavedo and albedo are freeze-dried or oven-dried at a low temperature (e.g., 40-50°C) to a constant weight to prevent degradation of thermolabile compounds. The dried material is then ground into a fine powder using a laboratory mill and stored in airtight containers in the dark at a low temperature until extraction.
Extraction of 6',7'-Dihydroxybergamottin
Solvent extraction is the most common method for isolating furanocoumarins from citrus peels.
-
Solvent Selection: Methanol (B129727), ethanol, or ethyl acetate (B1210297) are effective solvents for extracting furanocoumarins.
-
Extraction Procedure:
-
Weigh approximately 1 gram of the powdered peel material (flavedo or albedo).
-
Add 20 mL of the chosen extraction solvent.
-
The mixture is then subjected to ultrasonication for 30-60 minutes or macerated with constant stirring for several hours at room temperature.
-
The extract is separated from the solid residue by centrifugation or filtration.
-
The extraction process is typically repeated two to three times to ensure maximum recovery of the analyte.
-
The collected extracts are pooled and evaporated to dryness under reduced pressure using a rotary evaporator.
-
The dried extract is reconstituted in a known volume of a suitable solvent (e.g., methanol or acetonitrile) for subsequent analysis.
-
Quantification by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
UPLC-MS/MS is a highly sensitive and selective technique for the quantification of 6',7'-Dihydroxybergamottin.[8][9][10][11][12]
-
Chromatographic System: A UPLC system equipped with a C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution with a binary solvent system, such as water with a small percentage of formic acid (for better ionization) and acetonitrile (B52724) or methanol, is commonly employed.
-
Mass Spectrometry: A tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection and quantification. Specific precursor-to-product ion transitions for 6',7'-Dihydroxybergamottin are monitored to ensure high selectivity.
-
Quantification: A calibration curve is constructed using certified reference standards of 6',7'-Dihydroxybergamottin at various concentrations. The concentration of DHB in the sample extracts is then determined by comparing their peak areas to the calibration curve.
Mechanism of CYP3A4 Inhibition by 6',7'-Dihydroxybergamottin
6',7'-Dihydroxybergamottin is a well-established mechanism-based inhibitor of CYP3A4, the primary enzyme responsible for the metabolism of a wide range of drugs.[13] This inhibition is a key factor in the "grapefruit juice effect," where the co-ingestion of grapefruit products can lead to altered drug pharmacokinetics and potential toxicity. The inactivation process involves the metabolic activation of DHB by CYP3A4 to a reactive intermediate that covalently binds to the enzyme, rendering it inactive.[14][15]
The following diagram illustrates the proposed mechanism of CYP3A4 inactivation by 6',7'-Dihydroxybergamottin.
Caption: Mechanism of CYP3A4 inactivation by 6',7'-Dihydroxybergamottin.
The process begins with the binding of DHB to the active site of CYP3A4. The enzyme, in its activated state, catalyzes the oxidation of the furan ring of DHB. This metabolic activation generates a highly reactive γ-ketoenal intermediate. This electrophilic intermediate then rapidly forms a covalent bond with a nucleophilic amino acid residue within the active site of the CYP3A4 enzyme, leading to its irreversible inactivation.
Experimental Workflow for Analysis
The overall workflow for the analysis of 6',7'-Dihydroxybergamottin in citrus peels is a multi-step process that requires careful execution to ensure accurate and reproducible results.
Caption: Workflow for 6',7'-Dihydroxybergamottin analysis in citrus peels.
This workflow outlines the critical steps from sample collection to the final determination of DHB concentration. Each step, from the initial separation of the peel layers to the final analytical measurement, is crucial for obtaining reliable quantitative data.
Conclusion
This technical guide has provided a comprehensive overview of the natural sources of 6',7'-Dihydroxybergamottin in citrus peels, with a focus on quantitative data, experimental protocols, and the mechanism of its interaction with CYP3A4. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in areas where the understanding of furanocoumarin distribution and activity is critical. The provided methodologies and data can aid in the development of strategies to mitigate food-drug interactions and in the exploration of the potential therapeutic applications of this potent natural compound.
References
- 1. Grapefruit - Wikipedia [en.wikipedia.org]
- 2. [Furanocoumarins contents and cytochrome P450 3A (CYP3A) inhibitory activities of various processed fruit peel products: outflow of 6',7'-Dihydroxybergamottin during processing treatment of peel] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Furanocoumarins Contents and Cytochrome P450 3A (CYP3A) Inhibitory Activities of Various Processed Fruit Peel Products: Outflow of 6′,7′-Dihydroxybergamottin during Processing Treatment of Peel [jstage.jst.go.jp]
- 6. ffhdj.com [ffhdj.com]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Coumarin and furanocoumarin quantitation in citrus peel via ultraperformance liquid chromatography coupled with mass spectrometry (UPLC-MS). | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Collection - Coumarin and Furanocoumarin Quantitation in Citrus Peel via Ultraperformance Liquid Chromatography Coupled with Mass Spectrometry (UPLC-MS) - Journal of Agricultural and Food Chemistry - Figshare [acs.figshare.com]
- 13. Inactivation of Cytochrome P450 3A4 by Bergamottin, a Component of Grapefruit Juice (1998) | Kan He | 329 Citations [scispace.com]
- 14. Identification of the residue in human CYP3A4 that is covalently modified by bergamottin and the reactive intermediate that contributes to the grapefruit juice effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. courses.washington.edu [courses.washington.edu]
An In-depth Technical Guide on the Mechanism of Action of 6',7'-Dihydroxybergamottin on CYP3A4
For Researchers, Scientists, and Drug Development Professionals
Introduction
6',7'-Dihydroxybergamottin (B27312) (DHB) is a natural furanocoumarin found in grapefruit and other citrus fruits. It is a significant contributor to the "grapefruit juice effect," a clinically important phenomenon involving drug-food interactions. This guide provides a comprehensive overview of the mechanism of action of DHB on Cytochrome P450 3A4 (CYP3A4), a crucial enzyme responsible for the metabolism of a large proportion of clinically used drugs. Understanding this interaction is paramount for drug development professionals and researchers to anticipate and mitigate potential adverse drug events.
DHB acts as an inhibitor of CYP3A4, leading to increased bioavailability and potential toxicity of co-administered drugs that are substrates of this enzyme.[1][2] The primary mechanism of inhibition is mechanism-based, also known as suicide inhibition, which involves the metabolic activation of DHB by CYP3A4 into a reactive intermediate that irreversibly binds to the enzyme, rendering it inactive.[3][4][5]
Mechanism of Action: Reversible and Mechanism-Based Inhibition
The inhibitory action of 6',7'-dihydroxybergamottin on CYP3A4 is multifaceted, involving both reversible and mechanism-based inhibition.[6][7]
Reversible Inhibition: DHB can directly bind to the active site of the CYP3A4 enzyme in a reversible manner, competing with other substrates for binding. This mode of inhibition is characterized by the inhibition constant (Ki).[6]
Mechanism-Based Inhibition (MBI): This is the predominant and more clinically significant mechanism. It is a time- and NADPH-dependent process where CYP3A4 metabolizes DHB.[4][8] This metabolic activation, specifically the oxidation of the furan (B31954) moiety, generates a reactive intermediate, a γ-ketoenal.[3] This reactive species then covalently binds to the CYP3A4 apoprotein, leading to the irreversible inactivation of the enzyme.[3][9] The recovery of enzymatic activity requires the synthesis of new enzyme, a process that can take a significant amount of time.[10]
dot
Caption: Reversible and mechanism-based inhibition of CYP3A4 by DHB.
Quantitative Inhibition Data
The inhibitory potency of DHB on CYP3A4 has been quantified in various in vitro systems. The following tables summarize the key inhibition parameters reported in the literature.
Table 1: Half-Maximal Inhibitory Concentration (IC50) of 6',7'-Dihydroxybergamottin against CYP3A4
| Substrate | Incubation Conditions | In Vitro System | IC50 (µM) | Reference |
| Midazolam | Preincubation | Human Liver Microsomes | 0.31 | [10][11] |
| Midazolam | No Preincubation | Human Liver Microsomes | 4.7 | [10][11] |
| Testosterone (B1683101) | Co-incubation | Human Liver Microsomes | 0.32 | [12] |
| Testosterone | Preincubation | Human Liver Microsomes | 0.11 | [12] |
| Testosterone | Co-incubation | Human Intestine S9 | 0.18 | [12] |
| Testosterone | Preincubation | Human Intestine S9 | 0.08 | [12] |
| Nifedipine | Not specified | HepG2 cells overexpressing CYP3A4 | Concentration-dependent inhibition observed | [13] |
| 6β-hydroxytestosterone | Not specified | Rat Liver Microsomes | 25 | [11] |
| Midazolam 1'-hydroxylase | Not specified | Caco-2 cells | 1.04 | [14] |
Table 2: Kinetic Parameters for Mechanism-Based Inhibition of CYP3A4 by 6',7'-Dihydroxybergamottin
| Substrate | In Vitro System | K_I (µM) | k_inact (min⁻¹) | Reference |
| Testosterone/Midazolam | Human Intestinal Microsomes | ~3 | 0.3-0.4 | [6][15] |
| Not specified | Reconstituted CYP3A4 | 59 | 0.16 | [4] |
Experimental Protocols
The characterization of DHB's inhibitory effect on CYP3A4 involves several key in vitro experiments.
CYP3A4 Inhibition Assay (IC50 Determination)
This assay determines the concentration of DHB required to inhibit 50% of CYP3A4 activity.
-
Test System: Human liver microsomes, human intestinal microsomes, or recombinant human CYP3A4 enzymes are commonly used.[6][10][11]
-
Substrate: A specific probe substrate for CYP3A4, such as testosterone or midazolam, is used.[6][11]
-
Procedure:
-
A reaction mixture containing the test system, a phosphate (B84403) buffer, and a range of DHB concentrations is prepared.
-
The mixture is often pre-incubated at 37°C. To distinguish between reversible and mechanism-based inhibition, parallel experiments are conducted with and without a pre-incubation step in the presence of NADPH.[10][16][17] A significant decrease in IC50 after pre-incubation with NADPH is indicative of mechanism-based inhibition.[10]
-
The enzymatic reaction is initiated by adding the CYP3A4 substrate and the cofactor NADPH.
-
The reaction is incubated for a specific time at 37°C and then terminated.
-
The formation of the metabolite (e.g., 6β-hydroxytestosterone or 1'-hydroxymidazolam) is quantified using methods like HPLC or LC-MS/MS.
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
dot
Caption: General workflow for an in vitro CYP3A4 IC50 determination assay.
Mechanism-Based Inhibition Kinetic Assay (K_I and k_inact Determination)
This assay determines the kinetic parameters of time-dependent inhibition.
-
Test System: Similar to the IC50 assay, human liver microsomes or recombinant CYP3A4 are used.[4][6]
-
Procedure:
-
The CYP3A4 enzyme is pre-incubated with various concentrations of DHB in the presence of NADPH for different time intervals.
-
Aliquots are taken at each time point and diluted into a secondary incubation mixture containing a high concentration of a probe substrate to measure the remaining enzyme activity.
-
The rate of metabolite formation is determined for each pre-incubation time and inhibitor concentration.
-
The natural logarithm of the remaining enzyme activity is plotted against the pre-incubation time to determine the observed inactivation rate constant (k_obs) for each DHB concentration.
-
A secondary plot of k_obs versus the inhibitor concentration is used to determine the maximal inactivation rate (k_inact) and the inhibitor concentration at half-maximal inactivation (K_I).
-
dot
Caption: Workflow for determining the kinetic parameters of mechanism-based inhibition.
Metabolic Activation Pathway
Computational studies using quantum mechanics/molecular mechanics (QM/MM) have elucidated the preferential pathway for DHB metabolism by CYP3A4, leading to the formation of the reactive intermediate responsible for enzyme inactivation. The proposed pathway involves the attack of the highly reactive ferryl-oxo species (Compound I) of the enzyme at the C5 position of the furan ring of DHB. This leads to the formation of a γ-ketoenal, which is both kinetically and thermodynamically favored over the formation of an epoxide at the C4 position.[3]
dot
Caption: Proposed metabolic activation pathway of DHB by CYP3A4.
Conclusion
6',7'-Dihydroxybergamottin is a potent mechanism-based inactivator of CYP3A4. Its inhibitory action is primarily driven by its metabolic conversion to a reactive γ-ketoenal intermediate that covalently binds to and inactivates the enzyme. This irreversible inhibition is a key contributor to the clinically significant drug interactions observed with grapefruit juice consumption. A thorough understanding of this mechanism, supported by robust in vitro characterization as outlined in this guide, is essential for the safe and effective development and use of drugs that are CYP3A4 substrates. Drug development professionals should consider routine screening for mechanism-based inhibition by compounds with structural alerts like the furanocoumarin moiety present in DHB.
References
- 1. dietsdebunked.co.uk [dietsdebunked.co.uk]
- 2. Grapefruit - Wikipedia [en.wikipedia.org]
- 3. QM/MM Study of the Metabolic Oxidation of 6',7'-Dihydroxybergamottin Catalyzed by Human CYP3A4: Preferential Formation of the γ-Ketoenal Product in Mechanism-Based Inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Physiologically Based Pharmacokinetic Modeling of Bergamottin and 6,7-Dihydroxybergamottin to Describe CYP3A4 Mediated Grapefruit-Drug Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. spacefrontiers.org [spacefrontiers.org]
- 7. 6'7'-Dihydroxybergamottin contributes to the grapefruit juice effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Role of furanocoumarin derivatives on grapefruit juice-mediated inhibition of human CYP3A activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.flvc.org [journals.flvc.org]
- 10. Time course of recovery of cytochrome p450 3A function after single doses of grapefruit juice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Inhibition of CYP3A4 by 6',7'-dihydroxybergamottin in human CYP3A4 over-expressed hepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 15. researchgate.net [researchgate.net]
- 16. Time Dependent CYP Inhibition (IC50 Shift) | Cyprotex | Evotec [evotec.com]
- 17. bioivt.com [bioivt.com]
An In-Depth Technical Guide to 6',7'-Dihydroxybergamottin: Chemical Properties and Molecular Interactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
6',7'-Dihydroxybergamottin (B27312) (DHB) is a naturally occurring furanocoumarin found predominantly in grapefruit and other citrus species. It is a molecule of significant interest to the pharmaceutical and nutraceutical industries due to its potent inhibitory effects on cytochrome P450 3A4 (CYP3A4), a key enzyme in drug metabolism. This technical guide provides a comprehensive overview of the chemical and physical properties of DHB, its molecular weight, and its known biological interactions. Detailed experimental protocols for its isolation and analysis are presented, alongside a discussion of its impact on cellular signaling pathways.
Chemical and Physical Properties
6',7'-Dihydroxybergamottin is a complex organic molecule with the chemical formula C₂₁H₂₄O₆[1][2]. Its molecular structure features a psoralen (B192213) backbone, a furan (B31954) ring fused to a coumarin (B35378) base, with a dihydroxylated geranyl side chain attached.
Table 1: Chemical and Physical Properties of 6',7'-Dihydroxybergamottin
| Property | Value | Source(s) |
| Molecular Formula | C₂₁H₂₄O₆ | [1][2] |
| Molecular Weight | 372.41 g/mol | [1][2] |
| Appearance | White to light beige solid | [1] |
| Solubility | ||
| Ethanol (B145695) | Soluble | [1] |
| Methanol | Soluble | |
| DMSO | Soluble | |
| Water | Soluble (can be further diluted with water from an ethanol solution) | [1] |
| Storage Temperature | 2-8°C | [1] |
Natural Occurrence and Biosynthesis
6',7'-Dihydroxybergamottin is primarily found in citrus fruits, particularly in grapefruit (Citrus paradisi), pomelos, and sour oranges, present in both the peel and the pulp[1]. Its concentration in grapefruit juice can vary but has been measured to be in the range of 20 to 60 µM. The biosynthesis of DHB, like other furanocoumarins, is believed to originate from the shikimate pathway, leading to the formation of coumarins which then undergo further modifications.
Biological Activity and Signaling Pathways
The most well-documented biological activity of 6',7'-dihydroxybergamottin is its potent inhibition of the cytochrome P450 enzyme CYP3A4[3]. This inhibition is significant as CYP3A4 is responsible for the metabolism of a large number of therapeutic drugs.
CYP3A4 Inhibition
DHB acts as a mechanism-based inhibitor of CYP3A4, meaning it is converted by the enzyme into a reactive intermediate that then irreversibly binds to the enzyme, inactivating it. This leads to a significant increase in the bioavailability of co-administered drugs that are substrates of CYP3A4, an interaction famously known as the "grapefruit juice effect". The IC₅₀ for this inhibition has been reported to be in the micromolar range, highlighting its potency.
Other Potential Signaling Pathways
While the primary focus of research has been on CYP3A4, evidence suggests that furanocoumarins, including DHB, may interact with other cellular signaling pathways. Research on the closely related compound, bergamottin, has shown induction of apoptosis in tumor cells through the inhibition of the STAT3 signaling pathway[4]. This suggests that DHB could have similar effects. Furthermore, furanocoumarins have been associated with antioxidant and anti-inflammatory properties, hinting at potential interactions with pathways such as NF-κB and MAPK, although direct evidence for DHB's role in these pathways is still emerging.
Experimental Protocols
Isolation and Purification of 6',7'-Dihydroxybergamottin from Grapefruit Juice
This protocol describes a general method for the isolation and purification of DHB from grapefruit juice based on published methodologies[3][5][6].
Materials:
-
Grapefruit juice
-
Methylene (B1212753) chloride (Dichloromethane)
-
Acetone
-
Ethyl acetate
-
Silica (B1680970) gel for Thin Layer Chromatography (TLC) and column chromatography
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
Rotary evaporator
-
Standard of 6',7'-dihydroxybergamottin
Procedure:
-
Extraction:
-
Extract the grapefruit juice with an equal volume of methylene chloride.
-
Separate the organic layer and concentrate it under reduced pressure using a rotary evaporator.
-
-
Chromatographic Separation (TLC and Column Chromatography):
-
The concentrated extract can be first analyzed by TLC to identify the fraction containing DHB. A common solvent system is hexane:acetone.
-
For larger scale purification, the extract is subjected to silica gel column chromatography. The column is typically eluted with a gradient of hexane and acetone.
-
Fractions are collected and analyzed by TLC to identify those containing DHB.
-
-
High-Performance Liquid Chromatography (HPLC) Purification:
-
The fractions enriched with DHB are further purified by preparative HPLC using a C18 column.
-
A typical mobile phase would be a gradient of water and acetonitrile.
-
The elution is monitored by a UV detector, and the peak corresponding to DHB is collected.
-
-
Crystallization and Identification:
-
The purified DHB fraction is concentrated, and the compound can be crystallized from a mixture of hexane and ethyl acetate.
-
The identity and purity of the isolated compound should be confirmed by analytical techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy by comparing the data with a known standard or published spectra.
-
Conclusion and Future Directions
6',7'-Dihydroxybergamottin is a furanocoumarin of significant pharmacological importance due to its potent inhibition of CYP3A4. This guide has summarized its key chemical properties, natural sources, and established biological activities. While its role in drug metabolism is well-characterized, further research is warranted to fully elucidate its effects on other cellular signaling pathways, such as those involved in apoptosis and inflammation. A deeper understanding of these interactions could open new avenues for its therapeutic application beyond its current use as a bioavailability enhancer. The development of standardized, high-yield isolation and purification protocols will be crucial for facilitating such research.
References
- 1. 6',7'-Dihydroxybergamottin - Wikipedia [en.wikipedia.org]
- 2. 6',7'-Dihydroxybergamottin | C21H24O6 | CID 6440498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bergamottin, a natural furanocoumarin obtained from grapefruit juice induces chemosensitization and apoptosis through the inhibition of STAT3 signaling pathway in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 6'7'-Dihydroxybergamottin contributes to the grapefruit juice effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of 6',7'-dihydroxybergamottin, a cytochrome P450 inhibitor, in grapefruit juice - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Physicochemical Properties of 6',7'-Dihydroxybergamottin Acetonide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known physicochemical properties of 6',7'-Dihydroxybergamottin acetonide, a derivative of the naturally occurring furanocoumarin 6',7'-Dihydroxybergamottin. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry. It compiles available quantitative data, details relevant experimental protocols for characterization, and visualizes a general experimental workflow for its analysis. While extensive data exists for the parent compound, this guide focuses on the acetonide derivative, highlighting areas where further research is required.
Introduction
6',7'-Dihydroxybergamottin is a furanocoumarin found in grapefruit and other citrus species, recognized for its significant inhibitory effects on cytochrome P450 3A4 (CYP3A4), a key enzyme in drug metabolism. The acetonide derivative, this compound, is a synthetic modification of the natural product, often created to enhance stability or modify its pharmacokinetic profile. Understanding the fundamental physicochemical properties of this acetonide is crucial for its potential application in research and drug development.
Physicochemical Properties
The following table summarizes the available quantitative data for this compound. It is important to note that while some data is available, specific experimental values for properties such as melting point and detailed spectral data are not widely published.
| Property | Value | Source |
| Molecular Formula | C₂₄H₂₈O₆ | |
| Molecular Weight | 412.48 g/mol | |
| CAS Number | 684217-08-1 | |
| Appearance | Solid | |
| Boiling Point | 549.2 ± 50.0 °C at 760 mmHg | |
| Solubility | Soluble in DMSO, Acetone, Chloroform, Dichloromethane, Ethyl Acetate | ChemFaces |
| Storage | Powder: -20°C for 3 years; 4°C for 2 years. In solvent: -80°C for 6 months; -20°C for 1 month. |
Experimental Protocols
Detailed experimental protocols for the determination of the physicochemical properties of this compound are not specifically available in the literature. However, the following are detailed, generalized methodologies based on standard practices for the characterization of organic compounds, particularly coumarin (B35378) derivatives.
Melting Point Determination
Principle: The melting point is a fundamental physical property used to determine the purity of a crystalline solid. A sharp melting point range typically indicates a high degree of purity.
Apparatus:
-
Capillary melting point apparatus
-
Melting point capillaries (sealed at one end)
-
Spatula
-
Mortar and pestle
Procedure:
-
Ensure the this compound sample is completely dry and in a fine powder form. If necessary, gently grind the sample in a mortar and pestle.
-
Pack a small amount of the powdered sample into the open end of a melting point capillary to a height of 2-3 mm. This is achieved by tapping the sealed end of the capillary on a hard surface.
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Set the apparatus to heat at a rate of 10-20 °C per minute for a preliminary approximate determination.
-
Observe the sample through the magnifying lens. Note the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).
-
For an accurate determination, repeat the process with a fresh sample, heating at a slower rate (1-2 °C per minute) as the temperature approaches the previously observed melting range.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy provides detailed information about the structure of a molecule by observing the magnetic properties of atomic nuclei. ¹H and ¹³C NMR are standard techniques for the structural elucidation of organic compounds.
Apparatus:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
Pipettes
Procedure for ¹H and ¹³C NMR:
-
Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial.
-
Transfer the solution to an NMR tube.
-
Place the NMR tube in the spectrometer's probe.
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum. Standard parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.
-
Acquire the ¹³C NMR spectrum. This typically requires a larger number of scans than ¹H NMR due to the lower natural abundance of ¹³C. A proton-decoupled sequence is standard.
-
Process the acquired data by applying Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals in the ¹H NMR spectrum and determine the chemical shifts (δ) in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane, TMS).
Mass Spectrometry (MS)
Principle: Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis.
Apparatus:
-
Mass spectrometer (e.g., ESI-TOF, GC-MS)
-
Sample introduction system (e.g., direct infusion, HPLC, GC)
-
Solvent for sample preparation
Procedure (using Electrospray Ionization - ESI):
-
Prepare a dilute solution of this compound (typically in the low µg/mL range) in a suitable solvent such as methanol (B129727) or acetonitrile.
-
Introduce the sample into the ESI source of the mass spectrometer via direct infusion using a syringe pump or through an HPLC system.
-
Set the ESI source parameters, including the capillary voltage, nebulizing gas pressure, and drying gas temperature, to achieve stable ionization.
-
Acquire the mass spectrum in positive or negative ion mode. For furanocoumarins, positive ion mode is common, observing [M+H]⁺ or [M+Na]⁺ ions.
-
For structural elucidation, perform tandem mass spectrometry (MS/MS) by selecting the precursor ion of interest and subjecting it to collision-induced dissociation (CID) to generate fragment ions.
-
Analyze the resulting mass spectrum to determine the accurate mass of the molecular ion and the fragmentation pattern.
Infrared (IR) Spectroscopy
Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its functional groups. It is a powerful tool for identifying the functional groups present in a compound.
Apparatus:
-
Fourier-transform infrared (FTIR) spectrometer
-
Sample holder (e.g., KBr pellet press, ATR accessory)
-
Potassium bromide (KBr), if using the pellet method
-
Spatula, mortar, and pestle
Procedure (using KBr pellet method):
-
Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place a small amount of the mixture into a pellet press and apply pressure to form a thin, transparent pellet.
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire the IR spectrum, typically in the range of 4000 to 400 cm⁻¹.
-
Analyze the spectrum to identify characteristic absorption bands corresponding to the functional groups present in the molecule (e.g., C=O, C-O, C=C, aromatic rings).
Biological Activity and Signaling Pathways
The parent compound, 6',7'-Dihydroxybergamottin, is a well-documented potent inhibitor of CYP3A4. This inhibition is mechanism-based, meaning the compound is metabolized by the enzyme to a reactive intermediate that then irreversibly binds to and inactivates the enzyme.
To date, no specific studies have been published on the biological activity or the effect on signaling pathways of this compound. It is plausible that the acetonide may also exhibit CYP3A4 inhibitory activity, potentially acting as a prodrug that is hydrolyzed in vivo to the active diol. However, without experimental evidence, this remains speculative.
General Protocol for CYP3A4 Inhibition Assay
Principle: This assay determines the inhibitory potential of a test compound on the activity of CYP3A4 enzyme, typically using a fluorescent probe substrate.
Materials:
-
Recombinant human CYP3A4 enzyme
-
CYP3A4 substrate (e.g., 7-benzyloxy-4-trifluoromethylcoumarin, BFC)
-
NADPH regenerating system
-
Test compound (this compound)
-
Positive control inhibitor (e.g., ketoconazole)
-
Phosphate buffer
-
96-well microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a series of dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the recombinant CYP3A4 enzyme, the NADPH regenerating system, and the test compound or control.
-
Pre-incubate the mixture at 37°C for a specified time (e.g., 15 minutes) to allow for any time-dependent inhibition.
-
Initiate the enzymatic reaction by adding the fluorescent substrate (BFC).
-
Incubate the plate at 37°C for a defined period.
-
Stop the reaction by adding a suitable stop solution (e.g., acetonitrile).
-
Measure the fluorescence of the product (7-hydroxy-4-trifluoromethylcoumarin) using a fluorescence plate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity).
Visualizations
Experimental Workflow Diagram
The following diagram illustrates a general workflow for the physicochemical characterization of this compound.
Caption: General workflow for the synthesis, purification, and characterization of this compound.
Conclusion
This compound is a compound of interest due to the significant biological activity of its parent molecule. This guide has summarized the available physicochemical data and provided detailed, generalized protocols for its further characterization. Key data, including a definitive melting point and comprehensive spectral analyses (NMR, IR, MS), are currently lacking in the public domain and represent important areas for future research. Furthermore, the biological activity of the acetonide derivative, particularly its potential as a CYP3A4 inhibitor, warrants experimental investigation. The methodologies and workflow presented here provide a solid framework for researchers to undertake these necessary studies.
Methodological & Application
Application Notes and Protocols: In Vitro Assay for CYP3A4 Inhibition by 6',7'-Dihydroxybergamottin
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for conducting an in vitro assay to evaluate the inhibitory potential of 6',7'-Dihydroxybergamottin (DHB) on Cytochrome P450 3A4 (CYP3A4). DHB, a furanocoumarin found in grapefruit juice, is a known potent inhibitor of CYP3A4 and is significantly responsible for the "grapefruit juice effect" on drug metabolism.[1][2][3]
Introduction
Cytochrome P450 3A4 is a critical enzyme in drug metabolism, responsible for the oxidative biotransformation of a vast number of pharmaceuticals. Inhibition of CYP3A4 can lead to significant drug-drug interactions, resulting in altered drug efficacy and potential toxicity. 6',7'-Dihydroxybergamottin has been identified as a potent, mechanism-based inactivator of CYP3A4.[1][4] This means that DHB is converted by CYP3A4 into a reactive intermediate that irreversibly binds to the enzyme, leading to its inactivation. Understanding the inhibitory potential of compounds like DHB is crucial in drug development to predict and mitigate adverse drug reactions.
Quantitative Data Summary
The inhibitory potency of 6',7'-Dihydroxybergamottin on CYP3A4 is typically quantified by its half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. The IC50 of DHB can vary depending on the experimental conditions, such as the enzyme source (human liver microsomes, recombinant enzyme) and the substrate used.
| Inhibitor | Enzyme Source | Substrate | IC50 (µM) | Reference |
| 6',7'-Dihydroxybergamottin | Human CYP3A4 cDNA | Not Specified | 1-2 | [1] |
| 6',7'-Dihydroxybergamottin | Human Liver Microsomes | Midazolam | 4.7 (without preincubation) | [2] |
| 6',7'-Dihydroxybergamottin | Human Liver Microsomes | Midazolam | 0.31 (with preincubation) | [2] |
| 6',7'-Dihydroxybergamottin | Rat Liver Microsomes | 6β-hydroxytestosterone | 25 | [1][2] |
| Ketoconazole (Positive Control) | Rat Liver Microsomes | 6β-hydroxytestosterone | 1.8 | [1] |
| Cimetidine (Negative Control) | Rat Liver Microsomes | 6β-hydroxytestosterone | >100 | [1] |
Experimental Protocols
This section outlines a detailed protocol for determining the IC50 of 6',7'-Dihydroxybergamottin for CYP3A4 inhibition using human liver microsomes. This protocol is a synthesis of standard methods described in the scientific literature.[5][6][7]
Materials and Reagents
-
Human Liver Microsomes (HLMs)
-
6',7'-Dihydroxybergamottin (DHB)
-
CYP3A4 substrate (e.g., Midazolam, Testosterone)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate (B84403) buffer (0.1 M, pH 7.4)
-
Acetonitrile (B52724) or Methanol (for quenching the reaction)
-
Positive control inhibitor (e.g., Ketoconazole)
-
Negative control (vehicle, e.g., DMSO)
-
96-well microtiter plates
-
Incubator (37°C)
-
LC-MS/MS system for analysis
Experimental Procedure
-
Preparation of Reagents:
-
Prepare a stock solution of DHB in a suitable solvent (e.g., DMSO).
-
Prepare a series of dilutions of DHB in the assay buffer to achieve the desired final concentrations.
-
Prepare the CYP3A4 substrate solution in the assay buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Prepare the human liver microsome suspension in the assay buffer to the desired protein concentration (e.g., 0.2 mg/mL).
-
-
Incubation (IC50 Determination without Pre-incubation):
-
In a 96-well plate, add the following to each well:
-
Human Liver Microsomes
-
Potassium phosphate buffer
-
DHB at various concentrations (or positive/negative controls)
-
-
Pre-warm the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the CYP3A4 substrate.
-
Immediately after adding the substrate, add the NADPH regenerating system to start the metabolic reaction.
-
Incubate the plate at 37°C for a specific time (e.g., 10-30 minutes). The incubation time should be within the linear range of metabolite formation.
-
Stop the reaction by adding a quenching solution (e.g., cold acetonitrile or methanol).
-
-
Incubation (IC50 Determination with Pre-incubation for Mechanism-Based Inhibition):
-
In a 96-well plate, add the following to each well:
-
Human Liver Microsomes
-
Potassium phosphate buffer
-
DHB at various concentrations (or positive/negative controls)
-
NADPH regenerating system
-
-
Pre-incubate the mixture at 37°C for a defined period (e.g., 15-30 minutes) to allow for the formation of the reactive intermediate and inactivation of the enzyme.[2]
-
Initiate the metabolic reaction by adding the CYP3A4 substrate.
-
Incubate the plate at 37°C for a specific time (e.g., 10-30 minutes).
-
Stop the reaction by adding a quenching solution.
-
-
Sample Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the formation of the specific metabolite from the CYP3A4 substrate using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each DHB concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the DHB concentration.
-
Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, SigmaPlot).
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the in vitro CYP3A4 inhibition assay.
Caption: Workflow for in vitro CYP3A4 inhibition assay.
Mechanism of CYP3A4 Inhibition by 6',7'-Dihydroxybergamottin
The diagram below illustrates the proposed mechanism-based inhibition of CYP3A4 by DHB.
Caption: Mechanism-based inhibition of CYP3A4 by DHB.
References
- 1. US6160006A - 6',7'-dihydroxybergamottin, a cytochrome P450 inhibitor in grapefruit - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. 6'7'-Dihydroxybergamottin contributes to the grapefruit juice effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Evaluation of Cytochrome P450 Inhibition in Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 6. Inhibition of CYP3A4 in a rapid microtiter plate assay using recombinant enzyme and in human liver microsomes using conventional substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
Application Note: HPLC Analysis of 6',7'-Dihydroxybergamottin in Juice Samples
Abstract
This application note details a robust and reliable method for the quantitative analysis of 6',7'-dihydroxybergamottin (B27312) (DHB) in various juice samples using High-Performance Liquid Chromatography (HPLC) with UV detection. 6',7'-dihydroxybergamottin, a furanocoumarin found predominantly in grapefruit juice, is a significant inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme system, which is responsible for the metabolism of numerous drugs.[1][2] Accurate quantification of this compound is therefore critical for food safety, drug interaction studies, and quality control in the beverage industry. The described protocol includes sample preparation, chromatographic conditions, and method validation parameters, providing a comprehensive guide for researchers, scientists, and drug development professionals.
Introduction
The consumption of grapefruit juice has been linked to significant alterations in the oral bioavailability of a wide range of prescription drugs. This phenomenon, often termed the "grapefruit juice effect," is primarily attributed to the inhibition of intestinal CYP3A4 by furanocoumarins. Among these, 6',7'-dihydroxybergamottin (DHB) has been identified as a potent inhibitor of CYP3A4 activity.[1][2] Consequently, the accurate and precise measurement of DHB concentrations in juice products is essential for predicting potential dietary substance-drug interactions.[3][4] This application note presents a validated HPLC-UV method for the determination of DHB in juice samples, offering a reliable tool for researchers in academia and the pharmaceutical industry.
Experimental Workflow
The overall experimental workflow for the HPLC analysis of 6',7'-dihydroxybergamottin in juice samples is depicted below.
Caption: Experimental workflow for HPLC analysis of 6',7'-dihydroxybergamottin.
Detailed Protocols
Sample Preparation
This protocol is based on established methods for the extraction of furanocoumarins from citrus juices.[3][4]
Materials:
-
Juice sample
-
Ethyl acetate (B1210297) (HPLC grade)
-
Methanol (HPLC grade)
-
Deionized water
-
Centrifuge tubes (50 mL)
-
Centrifuge
-
Rotary evaporator or nitrogen evaporator
-
Vortex mixer
-
Syringe filters (0.45 µm, PTFE or nylon)
-
Autosampler vials
Procedure:
-
Pipette 10 mL of the juice sample into a 50 mL centrifuge tube.
-
Centrifuge the sample at 4000 rpm for 15 minutes to pellet any solid pulp.
-
Carefully transfer the supernatant to a clean 50 mL centrifuge tube.
-
Add 10 mL of ethyl acetate to the supernatant, cap the tube, and vortex vigorously for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Carefully collect the upper organic layer (ethyl acetate) using a Pasteur pipette and transfer it to a round-bottom flask or a clean tube.
-
Repeat the extraction (steps 4-6) two more times, pooling the organic extracts.
-
Evaporate the pooled ethyl acetate extract to dryness at 40°C using a rotary evaporator or a stream of nitrogen.
-
Reconstitute the dried residue in 1 mL of the initial mobile phase composition (e.g., 30% acetonitrile (B52724) in water).
-
Vortex for 1 minute to ensure the residue is fully dissolved.
-
Filter the reconstituted sample through a 0.45 µm syringe filter into an autosampler vial for HPLC analysis.
HPLC-UV Analysis
The following HPLC conditions are a composite of several validated methods for the analysis of furanocoumarins in juice.[3]
Instrumentation:
-
HPLC system with a binary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Reversed-phase C18 column (e.g., Waters XBridge Shield RP18, 4.6 x 150 mm, 5 µm).
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase A | Water with 2% Acetic Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | 30% B to 100% B over 4 minutes, hold at 100% B for 0.5 minutes |
| Flow Rate | 0.6 - 0.75 mL/min |
| Injection Volume | 6 - 20 µL |
| Column Temperature | 30°C or Ambient |
| Detection | UV at 310 nm |
Rationale for Parameter Selection:
-
Mobile Phase: A gradient of acetonitrile and acidified water provides good separation of furanocoumarins from other juice components like flavonoids and hydroxycinnamates.
-
Column: A C18 stationary phase offers excellent retention and resolution for the relatively nonpolar furanocoumarins.
-
Detection Wavelength: Furanocoumarins, including DHB, exhibit a characteristic sharp absorption maximum around 310 nm, which allows for selective detection.
Data Presentation
Quantitative Data Summary
The following table summarizes typical quantitative data for the HPLC analysis of 6',7'-dihydroxybergamottin. These values are representative and may vary depending on the specific instrumentation and juice matrix.
| Parameter | Typical Value | Reference(s) |
| Retention Time | ~16 min (method dependent) | [1][2] |
| Linearity (R²) | > 0.999 | [3][4] |
| Limit of Detection (LOD) | 0.17–0.49 µg/mL | [5] |
| Limit of Quantitation (LOQ) | 0.75–1.75 µg/mL | [5] |
| Recovery | 98.00–101.32 % | [5] |
| Intra-day Precision (RSD) | < 4.54 % | [5] |
| Inter-day Precision (RSD) | < 4.54 % | [5] |
Concentrations of 6',7'-Dihydroxybergamottin in Grapefruit Juice
The concentration of DHB can vary significantly between different types of grapefruit juice.
| Juice Fraction/Type | Concentration of 6',7'-Dihydroxybergamottin | Reference(s) |
| Centrifugal Retentate | 628 ppm | [6] |
| Whole Grapefruit Juice | 38 - 43 µmol/L | [7][8] |
| Various Commercial Juices | Below LOQ to 34.72 (± 0.55) µM | [3] |
Signaling Pathway and Logical Relationships
The primary significance of quantifying 6',7'-dihydroxybergamottin lies in its role in drug metabolism, specifically the inhibition of CYP3A4.
Caption: Inhibition of CYP3A4 by 6',7'-dihydroxybergamottin.
Conclusion
The HPLC-UV method detailed in this application note provides a reliable and accurate means for the quantification of 6',7'-dihydroxybergamottin in juice samples. The protocol is straightforward and utilizes common laboratory equipment, making it accessible for routine analysis. The accurate determination of DHB concentrations is crucial for assessing the risk of drug-food interactions and for the quality control of commercial juice products. This method can be readily adopted by researchers and industry professionals to ensure the safety and efficacy of pharmaceutical products and to better understand the impact of dietary substances on human health.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of 6',7'-dihydroxybergamottin, a cytochrome P450 inhibitor, in grapefruit juice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rapid Quantitation of Furanocoumarins and Flavonoids in Grapefruit Juice using Ultra Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Distribution of furanocoumarins in grapefruit juice fractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 6'7'-Dihydroxybergamottin contributes to the grapefruit juice effect - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Culture Experiments with 6',7'-Dihydroxybergamottin Acetonide
Disclaimer: Scientific literature specifically detailing the biological activities and cell culture applications of 6',7'-Dihydroxybergamottin acetonide is limited. The following application notes and protocols are based on the known biological effects of its parent compound, 6',7'-Dihydroxybergamottin (DHB), and the closely related furanocoumarin, bergamottin (B190657). Researchers should consider these protocols as a starting point for their investigations.
Introduction
This compound is a furanocoumarin derivative. Furanocoumarins are a class of organic compounds produced by a variety of plants, and are notably found in citrus fruits like grapefruit.[1] The parent compound, 6',7'-Dihydroxybergamottin, is a known potent inhibitor of cytochrome P450 3A4 (CYP3A4), a key enzyme involved in drug metabolism.[2][3] This property is largely responsible for the "grapefruit juice effect," where the consumption of grapefruit juice can alter the pharmacokinetics of various medications.[4][5]
Recent studies on related furanocoumarins, such as bergamottin, have revealed potential anti-cancer properties, including the induction of apoptosis and the inhibition of key signaling pathways involved in tumor progression.[4][6] This document provides detailed protocols for investigating the potential anti-proliferative and pro-apoptotic effects of this compound in cancer cell lines, with a focus on its potential interaction with the STAT3 signaling pathway.
Postulated Mechanism of Action
Based on studies of bergamottin, this compound may exert anti-cancer effects through the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[6] Constitutive activation of STAT3 is a hallmark of many cancers and is associated with increased cell proliferation, survival, and angiogenesis.[6] Bergamottin has been shown to suppress STAT3 activation by inhibiting the phosphorylation of upstream kinases such as Janus-activated kinase (JAK) 1/2 and c-Src.[7][8] This leads to the downregulation of STAT3-regulated gene products that promote cancer cell survival and proliferation, such as Bcl-2, Bcl-xL, cyclin D1, and survivin.[7]
Data Presentation: Representative Anti-proliferative Activity
The following table summarizes representative IC50 (half-maximal inhibitory concentration) values for the related compound, bergamottin, in various cancer cell lines. These values can serve as a preliminary guide for determining the effective concentration range of this compound in initial experiments.
| Cell Line | Cancer Type | Representative IC50 (µM) |
| U266 | Multiple Myeloma | ~25 |
| LNCaP | Prostate Cancer | ~10 - 20 |
| MDAPCa2b | Prostate Cancer | ~10 - 20 |
| A549 | Lung Adenocarcinoma | ~30 |
| U87 | Glioblastoma | ~20 - 40 |
| U251 | Glioblastoma | ~20 - 40 |
Note: These values are based on published data for bergamottin and should be empirically determined for this compound.
Experimental Protocols
Cell Viability Assay (MTS Assay)
This protocol is for determining the effect of this compound on the viability of cancer cells using a colorimetric MTS assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium from the stock solution. The final DMSO concentration should not exceed 0.1%.
-
Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include wells with medium and DMSO as a vehicle control.
-
Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
Add 20 µL of MTS reagent to each well.[9]
-
Incubate the plate for 1-4 hours at 37°C.[9]
-
Measure the absorbance at 490 nm using a microplate reader.[9]
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol is for quantifying the induction of apoptosis by this compound using flow cytometry.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates at a density of 2-5 x 10^5 cells per well and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0, 10, 20, 40 µM) for 24 or 48 hours.
-
Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer provided in the apoptosis detection kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blot Analysis of STAT3 Signaling Pathway
This protocol is for examining the effect of this compound on the phosphorylation of key proteins in the STAT3 signaling pathway.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-STAT3 (Tyr705), anti-STAT3, anti-p-JAK1, anti-JAK1, anti-p-Src, anti-Src, anti-Bcl-2, anti-Cyclin D1, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed and treat cells with this compound as described in the apoptosis assay protocol.
-
After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system. Use GAPDH as a loading control.
Mandatory Visualizations
Caption: Experimental workflow for evaluating the anti-cancer effects of this compound.
Caption: The STAT3 signaling pathway and the postulated inhibitory action of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacological Utilization of Bergamottin, Derived from Grapefruits, in Cancer Prevention and Therapy [mdpi.com]
- 5. khu.elsevierpure.com [khu.elsevierpure.com]
- 6. biorxiv.org [biorxiv.org]
- 7. Bergamottin, a natural furanocoumarin obtained from grapefruit juice induces chemosensitization and apoptosis through the inhibition of STAT3 signaling pathway in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iomcworld.com [iomcworld.com]
- 9. broadpharm.com [broadpharm.com]
Application Notes and Protocols for the Formulation of 6',7'-Dihydroxybergamottin for In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
6',7'-Dihydroxybergamottin (DHB) is a furanocoumarin found in grapefruit and other citrus fruits. It is a potent inhibitor of cytochrome P450 3A4 (CYP3A4), an enzyme crucial for the metabolism of a large number of drugs.[1][2][3] This inhibitory action makes DHB a subject of significant interest in drug development for its potential to enhance the bioavailability of co-administered therapeutic agents.[4][5] However, the poor aqueous solubility of DHB presents a considerable challenge for its formulation in in vivo studies, leading to variable absorption and inconsistent bioavailability.[6]
These application notes provide detailed protocols for the formulation of DHB for in vivo studies, addressing its solubility challenges through various strategies. The protocols cover a simple solution/suspension, a self-emulsifying drug delivery system (SEDDS), and a nanoparticle-based formulation.
Physicochemical Properties of 6',7'-Dihydroxybergamottin
A thorough understanding of the physicochemical properties of DHB is essential for developing effective formulations.
| Property | Value | Source |
| Molecular Formula | C₂₁H₂₄O₆ | [6] |
| Molecular Weight | 372.4 g/mol | [6] |
| Appearance | Crystalline solid | [6] |
| Solubility in Ethanol (B145695) | ~10 mg/mL | [6] |
| Solubility in DMSO | ~30 mg/mL | [6] |
| Solubility in Dimethylformamide (DMF) | ~30 mg/mL | [6] |
| Aqueous Solubility | Sparingly soluble | [6] |
| Solubility in 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | [6] |
| Storage | -20°C | [6] |
| Stability | ≥ 4 years at -20°C | [6] |
Formulation Strategies for In Vivo Studies
The choice of formulation for in vivo studies depends on the research objectives, the desired route of administration, and the required dose. Here, we present three distinct formulation strategies to enhance the oral bioavailability of DHB.
Solution/Suspension Formulation
This is the most straightforward approach, suitable for initial preclinical studies. A patent describes a method of dissolving DHB in ethanol and then diluting it with water.[4]
Protocol:
-
Stock Solution Preparation:
-
Accurately weigh the required amount of DHB powder.
-
Dissolve the DHB in a minimal amount of absolute ethanol. For instance, to prepare a 10 mg/mL stock solution, dissolve 10 mg of DHB in 1 mL of ethanol.
-
Gently warm and vortex if necessary to ensure complete dissolution.
-
-
Dosing Solution Preparation:
-
Calculate the final volume of the dosing solution required based on the animal's weight and the target dose.
-
Slowly add water (or a suitable aqueous vehicle like 0.5% methylcellulose) to the ethanol stock solution while vortexing to prevent precipitation.
-
The final ethanol concentration should be kept to a minimum, ideally below 5%, to avoid toxicity in animal models.[4]
-
If the final concentration exceeds the solubility limit, a fine suspension will be formed. In this case, ensure the suspension is homogenous by continuous stirring or vortexing before and during administration.
-
Illustrative Quantitative Data for a Solution/Suspension Formulation:
| Parameter | Value |
| DHB Concentration | 1 mg/mL |
| Vehicle Composition | 5% Ethanol, 95% Water |
| Appearance | Clear solution to fine suspension |
| Administration Route | Oral gavage |
Self-Emulsifying Drug Delivery System (SEDDS)
SEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids. This approach can significantly enhance the solubility and absorption of lipophilic drugs like DHB.
Protocol:
-
Excipient Screening:
-
Determine the solubility of DHB in various oils (e.g., Labrafil M 1944 CS, Capryol 90), surfactants (e.g., Kolliphor EL, Tween 80), and co-surfactants (e.g., Transcutol HP, Plurol Oleique CC 497).
-
Select excipients that show high solubilizing capacity for DHB.
-
-
Phase Diagram Construction:
-
Construct ternary phase diagrams with the selected oil, surfactant, and co-surfactant to identify the self-emulsifying regions.
-
Mix the components in different ratios and observe the formation of emulsions upon dilution with water.
-
-
SEDDS Formulation:
-
Based on the phase diagrams, select an optimal formulation with good self-emulsifying properties.
-
Dissolve the required amount of DHB in the pre-concentrate of oil, surfactant, and co-surfactant.
-
Gently heat and vortex to ensure a homogenous mixture.
-
-
Characterization:
-
Determine the droplet size, polydispersity index (PDI), and zeta potential of the resulting emulsion after dilution in water.
-
Assess the thermodynamic stability of the formulation by subjecting it to centrifugation and freeze-thaw cycles.
-
Illustrative Quantitative Data for a DHB-SEDDS Formulation:
| Parameter | Illustrative Value |
| DHB Concentration | 20 mg/g |
| Oil Phase (e.g., Labrafil M 1944 CS) | 30% (w/w) |
| Surfactant (e.g., Kolliphor EL) | 50% (w/w) |
| Co-surfactant (e.g., Transcutol HP) | 20% (w/w) |
| Droplet Size (after dilution) | < 100 nm |
| Polydispersity Index (PDI) | < 0.3 |
| Encapsulation Efficiency | > 95% |
Nanoparticle-Based Formulation
Encapsulating DHB into nanoparticles can improve its solubility, protect it from degradation in the gastrointestinal tract, and potentially enhance its absorption and bioavailability. Polymeric nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), are a common choice due to their biocompatibility and biodegradability.
Protocol:
-
Nanoparticle Preparation (Emulsion-Solvent Evaporation Method):
-
Dissolve DHB and PLGA in a suitable organic solvent (e.g., ethyl acetate, acetone).
-
Prepare an aqueous solution containing a stabilizer (e.g., polyvinyl alcohol (PVA), Poloxamer 188).
-
Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water emulsion.
-
Evaporate the organic solvent under reduced pressure, leading to the formation of solid nanoparticles.
-
-
Purification and Lyophilization:
-
Wash the nanoparticle suspension by centrifugation or dialysis to remove excess surfactant and un-encapsulated drug.
-
Lyophilize the purified nanoparticles using a cryoprotectant (e.g., trehalose, mannitol) to obtain a dry powder that can be easily reconstituted before use.
-
-
Characterization:
-
Determine the particle size, PDI, and zeta potential of the nanoparticles.
-
Calculate the drug loading and encapsulation efficiency.
-
Analyze the morphology of the nanoparticles using scanning electron microscopy (SEM) or transmission electron microscopy (TEM).
-
Illustrative Quantitative Data for a DHB-Nanoparticle Formulation:
| Parameter | Illustrative Value |
| Polymer (e.g., PLGA) | 100 mg |
| DHB | 10 mg |
| Stabilizer (e.g., PVA) | 1% (w/v) |
| Particle Size | 150-250 nm |
| Polydispersity Index (PDI) | < 0.2 |
| Encapsulation Efficiency | 70-85% |
| Drug Loading | 5-10% |
In Vivo Study Protocol: Oral Administration in Rodents
Animals:
-
Male Sprague-Dawley rats (200-250 g) are commonly used for pharmacokinetic studies.[4]
-
Animals should be acclimatized for at least one week before the experiment.
-
Fast the animals overnight before dosing, with free access to water.
Dosing:
-
Administer the selected DHB formulation orally via gavage.
-
The dose will depend on the study's objectives. A typical dose used in previous studies is around 0.2 mg/kg.[4]
Blood Sampling:
-
Collect blood samples (approximately 0.25 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) after dosing.[4]
-
Collect the blood in tubes containing an anticoagulant (e.g., heparin, EDTA).
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
Pharmacokinetic Analysis:
-
Determine the concentration of DHB in the plasma samples using a validated analytical method, such as LC-MS/MS.
-
Calculate the key pharmacokinetic parameters, including Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the plasma concentration-time curve), and t1/2 (elimination half-life).
Illustrative Pharmacokinetic Parameters:
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) |
| Solution/Suspension | (Illustrative) 150 | 2.0 | 900 |
| SEDDS | (Illustrative) 600 | 1.0 | 3600 |
| Nanoparticles | (Illustrative) 450 | 1.5 | 4500 |
Note: The above pharmacokinetic data is illustrative and will vary depending on the specific formulation, dose, and animal model.
Visualizations
References
- 1. 6'7'-Dihydroxybergamottin contributes to the grapefruit juice effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 6',7'-Dihydroxybergamottin in grapefruit juice and Seville orange juice: effects on cyclosporine disposition, enterocyte CYP3A4, and P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of 6',7'-dihydroxybergamottin, a cytochrome P450 inhibitor, in grapefruit juice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US6160006A - 6',7'-dihydroxybergamottin, a cytochrome P450 inhibitor in grapefruit - Google Patents [patents.google.com]
- 5. Physiologically Based Pharmacokinetic Modeling of Bergamottin and 6,7-Dihydroxybergamottin to Describe CYP3A4 Mediated Grapefruit-Drug Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of Furanocoumarins in Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the extraction, separation, and quantification of furanocoumarins from various plant materials. The protocols are designed to be a practical guide for researchers in natural product chemistry, pharmacology, and drug development.
Introduction
Furanocoumarins are a class of naturally occurring organic compounds produced by a variety of plants, most notably from the Apiaceae (celery, parsnip, parsley) and Rutaceae (citrus fruits) families.[1][2] These compounds are known for their phototoxic, mutagenic, and carcinogenic effects, primarily due to their ability to intercalate with DNA upon activation by UV light.[2] However, they also exhibit a range of pharmacological activities, including anticancer and neuroprotective properties. Given their biological significance and potential for drug interactions, accurate and reliable quantification of furanocoumarins in plant extracts and derived products is crucial.
This document outlines validated analytical methods for the quantification of common furanocoumarins such as psoralen, bergapten, xanthotoxin, isopimpinellin, and angelicin. The primary techniques covered are High-Performance Liquid Chromatography (HPLC) with UV or Diode Array Detection (DAD), Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).
I. Sample Preparation and Extraction of Furanocoumarins
The initial and most critical step in the analysis of furanocoumarins is the efficient extraction of these compounds from the plant matrix. The choice of extraction method and solvent significantly impacts the yield and purity of the target analytes.
General Considerations for Sample Preparation
-
Plant Material Handling: Proper handling of the plant material is essential to preserve the integrity of the furanocoumarins. Plant parts with higher concentrations of these compounds, such as peels of citrus fruits and roots of Apiaceae plants, should be carefully collected.[3] It is recommended to use fresh or properly dried and powdered plant material.
-
Solvent Selection: The choice of solvent depends on the polarity of the target furanocoumarins. Polar solvents like methanol (B129727), ethanol, and their aqueous mixtures are widely used.[3] For less polar furanocoumarins, solvents like ethyl acetate (B1210297) and dichloromethane (B109758) have been shown to be effective.[2] Methanol has been identified as an optimal solvent for the extraction of furanocoumarins from the peel and pulp of Citrus fruits.[3]
Common Extraction Techniques
Several techniques can be employed for the extraction of furanocoumarins, ranging from traditional to modern methods.[4]
-
Maceration: This simple technique involves soaking the plant material in a solvent for a period ranging from 30 minutes to several days.[3]
-
Soxhlet Extraction: A more exhaustive but time and solvent-consuming method that allows for the thorough extraction of target compounds.[3][4]
-
Ultrasound-Assisted Extraction (UAE): A rapid and efficient method that utilizes ultrasonic waves to disrupt cell walls and enhance solvent penetration.[3]
-
Microwave-Assisted Extraction (MAE): This technique uses microwave energy to heat the solvent and plant material, leading to a faster and more efficient extraction.[1][4]
-
Accelerated Solvent Extraction (ASE): ASE uses elevated temperatures and pressures to increase the efficiency and speed of the extraction process.[3]
-
Solid-Phase Extraction (SPE): Often used as a clean-up step to remove interfering substances from the crude extract before chromatographic analysis.[1][5]
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): An innovative and streamlined approach that combines extraction and cleanup in a single step, particularly useful for food and juice samples.[3]
Protocol 1: General Extraction of Furanocoumarins from Plant Material
This protocol provides a general guideline for the extraction of furanocoumarins. Specific parameters may need to be optimized based on the plant material and target analytes.
Materials:
-
Dried and powdered plant material
-
Extraction solvent (e.g., methanol, ethanol, or ethyl acetate)
-
Shaker or sonicator
-
Centrifuge
-
Filter paper or syringe filters (0.45 µm)
-
Rotary evaporator
Procedure:
-
Weigh an appropriate amount of the dried and powdered plant material (e.g., 1-10 g).
-
Add a measured volume of the extraction solvent (e.g., 100 mL). The solid-to-solvent ratio should be optimized.
-
Agitate the mixture using a shaker or sonicator for a defined period (e.g., 30-60 minutes). For maceration, this can extend to several hours or days.
-
Separate the extract from the solid plant material by filtration or centrifugation.
-
Repeat the extraction process with fresh solvent to ensure complete extraction of the furanocoumarins.
-
Combine the extracts and evaporate the solvent under reduced pressure using a rotary evaporator.
-
Re-dissolve the dried extract in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration for analysis.
-
Filter the final solution through a 0.45 µm syringe filter before injection into the analytical instrument.
II. Analytical Quantification Methods
The choice of analytical technique depends on the complexity of the sample matrix, the required sensitivity, and the availability of instrumentation.
High-Performance Liquid Chromatography (HPLC)
HPLC with UV or DAD detection is a widely used and robust method for the quantification of furanocoumarins.[3][6][7]
Protocol 2: HPLC-UV/DAD Analysis of Furanocoumarins
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a UV or DAD detector.
-
Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 4 µm particle size).[8]
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
Furanocoumarin standards (psoralen, bergapten, xanthotoxin, etc.)
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water is commonly used. A typical gradient could be: 0-8 min, 52:48 (v/v) methanol/water; 8-18 min, linear gradient to 100% methanol; 18-25 min, 100% methanol.[2]
-
Flow Rate: 1.0 mL/min.[8]
-
Column Temperature: 40 °C.[8]
-
Detection Wavelength: Furanocoumarins can be detected at various wavelengths, with 248 nm, 250 nm, and 254 nm being common choices.[2][8][10]
Procedure:
-
Standard Preparation: Prepare stock solutions of individual furanocoumarin standards in methanol or acetonitrile. From these, prepare a series of calibration standards by serial dilution to cover the expected concentration range in the samples.
-
Sample Analysis: Inject the prepared plant extracts and calibration standards into the HPLC system.
-
Quantification: Identify the furanocoumarin peaks in the sample chromatograms by comparing their retention times with those of the standards. Construct a calibration curve by plotting the peak area against the concentration for each standard. Use the regression equation of the calibration curve to calculate the concentration of each furanocoumarin in the plant extract.
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS)
UPLC-MS/MS offers higher sensitivity, selectivity, and speed compared to conventional HPLC, making it ideal for analyzing complex matrices and trace amounts of furanocoumarins.[3][11]
Protocol 3: UPLC-MS/MS Analysis of Furanocoumarins
Instrumentation:
-
UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.[12]
-
UPLC C18 or CSH Fluoro-Phenyl column.
Reagents:
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade) with 0.1% formic acid
-
Methanol (LC-MS grade)
-
Furanocoumarin standards
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 40-45 °C.
-
Injection Volume: 1-5 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Positive ESI or APCI.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. The precursor and product ions for each furanocoumarin need to be optimized.
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.
Procedure:
-
Method Development: Optimize the chromatographic conditions to achieve good separation of the target furanocoumarins. For the MS/MS, perform infusion experiments with individual standards to determine the optimal precursor-to-product ion transitions and collision energies for each analyte.
-
Standard and Sample Preparation: Prepare calibration standards and sample extracts as described for the HPLC method.
-
Data Acquisition: Acquire data in MRM mode for both the standards and the samples.
-
Quantification: Integrate the peak areas of the MRM transitions for each furanocoumarin. Construct calibration curves and quantify the analytes in the samples as described previously.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and thermally stable furanocoumarins.[1][13]
Protocol 4: GC-MS Analysis of Furanocoumarins
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer.
-
Capillary column (e.g., fused silica (B1680970) DB-5, 15m x 0.2 mm i.d., 0.5 µm film thickness).[14]
Reagents:
-
Hexane or other suitable solvent for injection.
-
Furanocoumarin standards.
Chromatographic Conditions:
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 0.8 mL/min).[14]
-
Injection Mode: Split or splitless, depending on the concentration.
-
Injector Temperature: 280 °C.[14]
-
Oven Temperature Program: A temperature gradient is typically used, for example: initial temperature of 150 °C, ramped to 240 °C at 10 °C/min, then to 280 °C at 5 °C/min, and held for 20 minutes.[14]
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.[14]
-
Detector Temperature: 300 °C.[14]
-
Scan Range: m/z 45-550.[14]
Procedure:
-
Sample Preparation: The extracts may require derivatization for certain furanocoumarins to increase their volatility, although many can be analyzed directly.
-
Analysis: Inject the standards and samples into the GC-MS system.
-
Quantification: Identify the compounds based on their retention times and mass spectra. For quantification, use the total ion chromatogram (TIC) or selected ion monitoring (SIM) for higher sensitivity. Construct calibration curves and quantify as previously described.
III. Data Presentation
Quantitative data for furanocoumarins in various plant extracts are summarized in the tables below. These values can vary significantly based on the plant species, variety, geographical location, and the analytical method used.
Table 1: Furanocoumarin Content in Apiaceae Family Plants
| Plant Species | Plant Part | Furanocoumarin | Concentration (mg/g dry weight) | Analytical Method | Reference |
| Heracleum sosnowskyi | Leaves | Angelicin | 2.3 | GC-MS/FID | [4] |
| Psoralen | 0.15 | GC-MS/FID | [4] | ||
| Methoxsalen | 0.76 | GC-MS/FID | [4] | ||
| Bergapten | 3.14 | GC-MS/FID | [4] | ||
| Pastinaca sativa | Seeds (immature) | Bergapten | 40.8% of total furanocoumarins | UPLC-DAD | [1] |
| Pimpinellin | 10.5% of total furanocoumarins | UPLC-DAD | [1] | ||
| Methoxsalen | 5.7% of total furanocoumarins | UPLC-DAD | [1] | ||
| Isopimpinellin | 4.3% of total furanocoumarins | UPLC-DAD | [1] | ||
| Imperatorin | 3.2% of total furanocoumarins | UPLC-DAD | [1] | ||
| Phellopterin | 7.2% of total furanocoumarins | UPLC-DAD | [1] | ||
| Various Apiaceae Products | - | 8-Methoxypsoralen (Xanthotoxin) | 0.016 - 11.468 | GC-MS/HPLC-UV | [1] |
| 5-Methoxypsoralen (Bergapten) | 0.016 - 11.468 | GC-MS/HPLC-UV | [1] | ||
| Isopimpinellin | 0.016 - 11.468 | GC-MS/HPLC-UV | [1] |
Table 2: Furanocoumarin Content in Rutaceae Family Plants (Citrus spp.)
| Plant Species | Plant Part | Furanocoumarin | Concentration (µg/g dry weight) | Analytical Method | Reference |
| Citrus hystrix | Peel | 6',7'-dihydrobergamottin | 0.38 - 0.88 (% w/w) | HPLC-PDA | [8] |
| Oxypeucedanin hydrate | 0.32 - 0.54 (% w/w) | HPLC-PDA | [8] | ||
| Ficus carica (Algerian varieties) | Stem Bark | Psoralen | 146.6 - 1110.3 | RP-HPLC-DAD-MS | [15] |
| Bergapten | 114.3 - 524.0 | RP-HPLC-DAD-MS | [15] | ||
| Wood | Psoralen | 395.7 - 1671.8 | RP-HPLC-DAD-MS | [15] | |
| Bergapten | 144.2 - 718.6 | RP-HPLC-DAD-MS | [15] |
IV. Visualizations
The following diagrams illustrate the general workflows for the analytical quantification of furanocoumarins.
Caption: General workflow for furanocoumarin analysis.
Caption: HPLC-UV/DAD analysis workflow.
Caption: UPLC-MS/MS analysis workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. web.vscht.cz [web.vscht.cz]
- 3. Botanical Sources, Chemistry, Analysis, and Biological Activity of Furanocoumarins of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Determination of citrus juice coumarins, furanocoumarins and methoxylated flavones using solid phase extraction and HPLC with photodiode array and fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Method for Quantitative Determination of Furanocoumarins in Capsules and Tablets of Phytochemical Preparations [jstage.jst.go.jp]
- 7. A method for quantitative determination of furanocoumarins in capsules and tablets of phytochemical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. d3t14p1xronwr0.cloudfront.net [d3t14p1xronwr0.cloudfront.net]
- 10. Rapid Quantitation of Furanocoumarins and Flavonoids in Grapefruit Juice using Ultra-Performance Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Coumarin and furanocoumarin quantitation in citrus peel via ultraperformance liquid chromatography coupled with mass spectrometry (UPLC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. sjofsciences.com [sjofsciences.com]
- 15. Identification and quantification of furanocoumarins in stem bark and wood of eight Algerian varieties of Ficus carica by RP-HPLC-DAD and RP-HPLC-DAD-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 6',7'-Dihydroxybergamottin (DHB) Solubility
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the solubility of 6',7'-Dihydroxybergamottin (DHB) for experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is 6',7'-Dihydroxybergamottin (DHB), and why is its solubility a concern for assays?
6',7'-Dihydroxybergamottin is a naturally occurring furanocoumarin found in citrus fruits like grapefruit and pomelos.[1] It is a potent inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme, which is responsible for the metabolism of a large number of drugs.[2][3][4] This inhibitory action makes DHB a valuable tool for in vitro drug metabolism and drug-drug interaction studies.[2][5] However, like many furanocoumarins, DHB is a lipophilic compound with poor water solubility, which can lead to challenges in preparing homogenous solutions for aqueous-based biological assays.
Q2: What are the recommended solvents for dissolving DHB?
DHB is soluble in organic solvents such as ethanol (B145695) and Dimethyl Sulfoxide (DMSO).[6] For most in vitro assays, particularly cell-based experiments, a common practice is to first dissolve DHB in a small amount of 100% DMSO to create a concentrated stock solution. This stock solution is then serially diluted in an aqueous buffer or cell culture medium to achieve the desired final concentration.
Q3: How does DHB inhibit the CYP3A4 enzyme?
DHB acts as a mechanism-based inhibitor of CYP3A4.[4][7] This means that DHB itself is a substrate for the enzyme. During the metabolic process, an intermediate is formed that binds irreversibly to the CYP3A4 enzyme, leading to its inactivation.[7] This time- and NADPH-dependent inactivation is a key aspect of its potent inhibitory effect.[2][5]
Figure 1: Mechanism of CYP3A4 inhibition by DHB.
Troubleshooting Guide
Q4: My DHB is precipitating when I dilute my stock solution into my aqueous assay buffer. What should I do?
Precipitation upon dilution into an aqueous medium is a common issue with hydrophobic compounds. Here are several steps to troubleshoot this problem:
-
Check Co-Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) is sufficient to maintain solubility but non-toxic to the experimental system.
-
Modify Dilution Method: Instead of adding the aqueous buffer to your DHB stock, try adding the stock solution dropwise to the vortexing buffer. This rapid mixing can help prevent localized high concentrations that lead to precipitation.
-
Use Sonication: After dilution, briefly sonicating the solution can help to redissolve small precipitates and create a more uniform dispersion.
-
Consider Alternative Solubilization Techniques: For challenging cases, more advanced methods like using cyclodextrins to form inclusion complexes can be explored.[8][9]
Figure 2: Troubleshooting workflow for DHB precipitation.
Q5: I am using DMSO as a co-solvent for my cell-based assay. What is a safe final concentration to avoid cellular toxicity?
While DMSO is an effective solvent, it can be toxic to cells at higher concentrations.[10][11] The ideal final concentration of DMSO should be as low as possible while maintaining the solubility of DHB. It is crucial to run a vehicle control (media with the same final DMSO concentration as the test samples) to account for any solvent effects.[8] The tolerance to DMSO can be cell-line specific.[12][13]
Table 1: Recommended Final DMSO Concentrations in Cell Culture Assays
| Final DMSO Concentration | General Recommendation/Observation | Cell Type Consideration |
| ≤ 0.1% | Considered safe for most cell lines with minimal to no influence on cell viability or function.[10][12][13] | Recommended for sensitive cells, such as primary cell cultures.[10] |
| 0.1% - 0.5% | Widely used and tolerated by many robust cell lines without severe cytotoxicity.[10][11][14] | A dose-response curve for DMSO toxicity is recommended for your specific cell line.[10] |
| > 0.5% - 1.0% | May be tolerated by some cell lines for short-term assays, but the risk of off-target effects and toxicity increases.[10][12][13] | Not recommended for extended studies or sensitive cell lines.[14] |
| > 1.0% | Generally considered toxic and can inhibit cell proliferation or cause cell death.[11][13][14] | Should be avoided unless absolutely necessary and validated with extensive controls. |
Experimental Protocols
Protocol 1: Preparation of a DHB Stock Solution and Working Solutions for In Vitro Assays
This protocol provides a general method for preparing DHB solutions for a typical cell-based or enzymatic assay.
Figure 3: General workflow for preparing DHB solutions.
Methodology:
-
Prepare Stock Solution (e.g., 50 mM):
-
Weigh the required amount of solid DHB (Molecular Weight: 372.41 g/mol ).
-
Add the appropriate volume of 100% DMSO to achieve the desired stock concentration. For example, to make 1 mL of a 50 mM stock, dissolve 18.62 mg of DHB in 1 mL of 100% DMSO.
-
Vortex or sonicate briefly until the DHB is completely dissolved.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Prepare Working Solutions:
-
Thaw an aliquot of the stock solution.
-
Perform serial dilutions to achieve the final desired concentrations for your assay. It is best practice to perform at least one intermediate dilution step in serum-free media or an appropriate buffer before the final dilution in the complete assay media.
-
Example Calculation: To achieve a final concentration of 50 µM DHB with a final DMSO concentration of 0.1% in your assay:
-
First, make an intermediate dilution of your 50 mM stock. For instance, dilute the 50 mM stock 1:100 in serum-free media to get a 500 µM intermediate solution (this solution now contains 1% DMSO).
-
Then, add this 500 µM intermediate solution to your assay wells at a 1:10 ratio (e.g., 10 µL into 90 µL of media containing cells).
-
The final concentration will be 50 µM DHB, and the final DMSO concentration will be 0.1%.
-
-
-
Prepare Vehicle Control:
-
Prepare a control solution containing the highest concentration of DMSO used in your experiment (e.g., 0.1%) but without DHB. This is crucial for distinguishing the effects of the compound from the effects of the solvent.[8]
-
References
- 1. 6',7'-Dihydroxybergamottin - Wikipedia [en.wikipedia.org]
- 2. US6160006A - 6',7'-dihydroxybergamottin, a cytochrome P450 inhibitor in grapefruit - Google Patents [patents.google.com]
- 3. Identification of 6',7'-dihydroxybergamottin, a cytochrome P450 inhibitor, in grapefruit juice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 6´,-7´-Dihydroxybergamottin 145414-76-2 [sigmaaldrich.com]
- 7. Physiologically Based Pharmacokinetic Modeling of Bergamottin and 6,7-Dihydroxybergamottin to Describe CYP3A4 Mediated Grapefruit-Drug Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 10. lifetein.com [lifetein.com]
- 11. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Reddit - The heart of the internet [reddit.com]
Technical Support Center: 6',7'-Dihydroxybergamottin Acetonide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 6',7'-Dihydroxybergamottin (B27312) (DHB) Acetonide in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for 6',7'-Dihydroxybergamottin Acetonide in DMSO?
A1: For optimal stability, stock solutions of this compound in DMSO should be stored under the following conditions:
| Storage Temperature | Duration | Recommendations |
| -80°C | Up to 6 months | Recommended for long-term storage. Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | Up to 1 month | Suitable for short-term storage. Aliquotting is still advised. |
| 4°C | Not Recommended | Significant degradation may occur. |
| Room Temperature | Not Recommended | Prone to rapid degradation. |
It is also crucial to use anhydrous DMSO and tightly sealed containers to minimize moisture absorption, which can contribute to compound degradation.[1][2]
Q2: How many freeze-thaw cycles can a DMSO stock solution of this compound tolerate?
A2: While specific data for this compound is not available, studies on diverse compound libraries in DMSO suggest that repeated freeze-thaw cycles can lead to degradation.[1] It is best practice to aliquot stock solutions into single-use volumes to minimize the number of freeze-thaw cycles. If repeated use from a single stock is unavoidable, limit the cycles to a maximum of 5-10.
Q3: What are the potential degradation pathways for this compound in DMSO?
A3: While specific degradation products have not been extensively documented, two primary pathways are likely based on the structure of the molecule:
-
Hydrolysis of the Acetonide Group: The acetonide functional group can be susceptible to hydrolysis, especially in the presence of trace amounts of water in DMSO. This would result in the formation of 6',7'-Dihydroxybergamottin.
-
Oxidation of the Furanocoumarin Core: The furan (B31954) ring and other parts of the furanocoumarin structure can be prone to oxidation. DMSO itself can act as an oxidant under certain conditions, or oxidation can be initiated by atmospheric oxygen.
Q4: How does this compound exert its biological effects?
A4: The biological activity of this compound is primarily attributed to its parent compound, 6',7'-Dihydroxybergamottin (DHB). DHB is a known potent inhibitor of the cytochrome P450 enzyme CYP3A4.[3][4][5] This inhibition can be both reversible and mechanism-based, leading to a long-lasting effect.[3][4] Additionally, furanocoumarins, including DHB, have been shown to modulate the activity of P-glycoprotein (P-gp), an important drug efflux transporter.[6][7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of biological activity of the compound in an assay. | Degradation of the compound in the DMSO stock solution. | 1. Prepare a fresh DMSO stock solution from a new vial of the powdered compound. 2. Perform a stability analysis of your current stock solution using HPLC or LC-MS/MS (see Experimental Protocols). 3. Ensure proper storage conditions and minimize freeze-thaw cycles. |
| Appearance of unexpected peaks in HPLC or LC-MS analysis. | Presence of degradation products. | 1. Compare the chromatogram of the stored sample with a freshly prepared sample. 2. Use LC-MS/MS to identify the mass of the unknown peaks and deduce their potential structures based on likely degradation pathways (hydrolysis or oxidation). 3. Perform a forced degradation study to intentionally generate and identify potential degradation products (see Experimental Protocols).[8][9][10] |
| Inconsistent experimental results. | Inconsistent concentration of the active compound due to degradation or precipitation. | 1. Visually inspect the DMSO stock for any precipitation. If present, gently warm and vortex to redissolve. If precipitation persists, the solution may be supersaturated. 2. Quantify the concentration of the compound in your stock solution using a validated analytical method. 3. Adhere strictly to standardized protocols for sample preparation and storage. |
Experimental Protocols
Protocol 1: HPLC-Based Stability Assessment
This protocol outlines a method to assess the stability of this compound in DMSO over time.
1. Sample Preparation:
- Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
- Aliquot the stock solution into multiple amber glass vials.
- Store the aliquots at the desired temperatures (e.g., -80°C, -20°C, 4°C, and room temperature).
2. Time Points:
- Analyze one aliquot immediately after preparation (T=0).
- Analyze subsequent aliquots at predetermined time points (e.g., 24 hours, 1 week, 1 month, 3 months, 6 months).
3. HPLC Analysis:
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
- Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), both with 0.1% formic acid.
- Gradient: Start with a suitable ratio (e.g., 70% A, 30% B) and increase the percentage of B over time to elute the compound and any potential degradation products.
- Flow Rate: 1.0 mL/min.
- Detection: UV detector at a wavelength where the compound has maximum absorbance.
- Injection Volume: 10 µL.
4. Data Analysis:
- Record the peak area of this compound at each time point.
- Calculate the percentage of the compound remaining relative to the T=0 sample.
- Monitor for the appearance of new peaks, which may indicate degradation products.
Protocol 2: Identification of Degradation Products by LC-MS/MS
This protocol is for identifying and characterizing potential degradation products.
1. Sample Preparation:
- Use samples from the stability study that show significant degradation or perform a forced degradation study.
- Forced Degradation:
- Acidic/Basic Hydrolysis: Incubate the DMSO stock solution with a small amount of dilute HCl or NaOH.
- Oxidative Degradation: Treat the DMSO stock with a low concentration of hydrogen peroxide.
- Neutralize the samples before injection.
2. LC-MS/MS Analysis:
- Use an LC method similar to the one described in Protocol 1, coupled to a mass spectrometer.
- Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally suitable for this class of compounds.
- MS Scan: Perform a full scan to identify the molecular ions of the parent compound and any new peaks.
- MS/MS Fragmentation: Select the molecular ions of the new peaks for fragmentation to obtain structural information.
3. Data Interpretation:
- Determine the mass-to-charge ratio (m/z) of the parent compound and the degradation products.
- Analyze the fragmentation patterns to elucidate the structures of the degradation products. For example, a mass difference corresponding to the loss of the acetonide group would suggest hydrolysis.
Visualizations
Caption: Workflow for assessing the stability of this compound in DMSO.
Caption: Modulation of CYP3A4 and P-glycoprotein by 6',7'-Dihydroxybergamottin.
References
- 1. The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 6'7'-Dihydroxybergamottin contributes to the grapefruit juice effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Inhibition of CYP3A4 by 6',7'-dihydroxybergamottin in human CYP3A4 over-expressed hepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibitory effects of furanocoumarin derivatives in Kampo extract medicines on P-glycoprotein at the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. longdom.org [longdom.org]
- 10. jidps.com [jidps.com]
Technical Support Center: Overcoming Challenges in Heterologous Furanocoumarin Production
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the heterologous production of furanocoumarins.
Frequently Asked Questions (FAQs)
Q1: Why is the heterologous production of furanocoumarins, particularly in E. coli, so challenging?
A1: The heterologous production of furanocoumarins faces several key bottlenecks. Many of the essential enzymes in the biosynthetic pathway, such as prenyltransferases, psoralen (B192213) synthase, and marmesin (B225713) synthase, are plant-derived cytochrome P450 enzymes (P450s) and membrane-bound proteins.[1][2][3] These enzymes often exhibit poor solubility, stability, and activity when expressed in prokaryotic hosts like E. coli.[2][3] Specifically, prenyltransferase, psoralen synthase, and marmesin synthase have shown no activity when expressed in E. coli.[2][3] This is often due to improper folding and the lack of a suitable membrane environment and necessary post-translational modifications.
Q2: Which microbial host is recommended for furanocoumarin production?
A2: Saccharomyces cerevisiae (yeast) is generally considered a more suitable host for the heterologous production of furanocoumarins compared to E. coli.[2][4] As a eukaryote, yeast possesses the necessary intracellular membrane structures, such as the endoplasmic reticulum (ER), which are crucial for the proper folding and functioning of plant P450 enzymes.[5] Several studies have successfully expressed some of the plant enzymes involved in furanocoumarin biosynthesis in S. cerevisiae.[2]
Q3: What are the main strategies to improve the activity of cytochrome P450 enzymes in yeast?
A3: Several strategies can be employed to enhance the activity of heterologously expressed P450 enzymes in yeast:
-
Co-expression with Cytochrome P450 Reductases (CPRs): P450 enzymes require a redox partner, typically a CPR, for electron transfer during catalysis.[6] Co-expressing a compatible CPR, often from the same plant source or a closely related species, is crucial for P450 activity.[6]
-
Enhancing Precursor and Cofactor Supply: The availability of precursors like umbelliferone (B1683723) and the prenyl donor dimethylallyl pyrophosphate (DMAPP) can be a limiting factor.[7] Metabolic engineering to boost the upstream pathways, such as the mevalonate (B85504) (MVA) pathway for DMAPP synthesis, can significantly improve yields.[7][8] Additionally, ensuring an adequate supply of cofactors like NADPH is essential for CPR function.[9]
-
Protein Engineering: Modifying the P450 enzymes themselves can improve their performance. This includes N-terminal truncation to remove transit peptides that may hinder proper localization in yeast, and creating fusion proteins with their CPR partners to improve electron transfer efficiency.[8][10]
-
Optimizing the Cellular Environment: Engineering the yeast host to better accommodate P450s can be beneficial. This can involve expanding the endoplasmic reticulum, where these enzymes are localized, and enhancing the heme biosynthesis pathway, as P450s are heme-containing proteins.
Q4: How can I address the toxicity of furanocoumarins or their intermediates to the host cells?
A4: Furanocoumarins and their intermediates can be toxic to microbial hosts, inhibiting growth and reducing productivity.[11] Strategies to mitigate this include:
-
Product Sequestration: Engineering the host to sequester the toxic compounds in specific cellular compartments, like the vacuole, can reduce their cytoplasmic concentration.
-
Product Export: Overexpressing efflux pumps that actively transport the furanocoumarins out of the cell can prevent their accumulation to toxic levels.
-
In situ Product Removal: Using a two-phase fermentation system where an organic solvent is used to extract the furanocoumarins from the culture medium as they are produced.
-
Glycosylation: Converting the furanocoumarins to their less toxic glycoside forms through the expression of UDP-glycosyltransferases (UGTs).[11]
Troubleshooting Guides
Problem 1: Low or no production of the target furanocoumarin.
| Possible Cause | Troubleshooting Step |
| Inactive P450 enzymes | 1. Verify protein expression: Use Western blotting or SDS-PAGE to confirm that the P450 enzymes and their corresponding CPRs are being expressed. 2. Co-express a compatible CPR: Ensure that a suitable CPR is being co-expressed. If using a plant P450, a CPR from the same or a related plant species is often required. 3. Optimize codon usage: Ensure the DNA sequences of your plant-derived genes have been optimized for expression in your yeast strain. 4. Test different enzyme homologs: Source P450s and CPRs from different plant species known to produce furanocoumarins. |
| Insufficient precursor supply | 1. Supplement the media: Add the immediate precursor of the problematic step (e.g., umbelliferone) to the culture medium to see if production is restored. 2. Engineer upstream pathways: Overexpress key enzymes in the shikimate and mevalonate pathways to increase the intracellular pools of aromatic amino acids and DMAPP, respectively.[7] 3. Knock out competing pathways: Delete genes that divert precursors to other metabolic pathways. |
| Incorrect enzyme localization | 1. Remove N-terminal transit peptides: Plant enzymes often have N-terminal transit peptides for targeting to organelles like chloroplasts. These can cause mislocalization in yeast and should be removed.[8] Bioinformatics tools can predict these sequences. 2. Fuse with ER-targeting signals: If the enzyme is not localizing to the endoplasmic reticulum, consider fusing it with a yeast ER signal peptide. |
Problem 2: Accumulation of an intermediate metabolite and low final product yield.
| Possible Cause | Troubleshooting Step |
| Bottleneck at a specific enzymatic step | 1. Increase expression of the downstream enzyme: Use a stronger promoter or increase the gene copy number for the enzyme responsible for converting the accumulated intermediate. 2. Enzyme fusion: Create a fusion protein of the enzymes involved in consecutive steps to facilitate substrate channeling. 3. Optimize reaction conditions: Adjust fermentation parameters such as temperature, pH, and aeration, as these can affect the activity of specific enzymes differently. |
| Product inhibition | 1. Investigate feedback inhibition: Determine if the final product or an intermediate is inhibiting an upstream enzyme. If so, consider using an enzyme homolog that is less sensitive to feedback inhibition. 2. Implement in situ product removal: Use methods like two-phase fermentation to continuously remove the product from the culture. |
Data Presentation
Table 1: Examples of Heterologous Production of Furanocoumarin Precursors and Intermediates
| Product | Host Organism | Key Genes Expressed | Titer | Reference |
| Umbelliferone | Escherichia coli | Tyrosine ammonia (B1221849) lyase (TAL), 4-coumarate-CoA ligase (4CL), p-coumaroyl-CoA 2′-hydroxylase (C2′H) | 128.7 µM | [2][3] |
| Esculetin | Escherichia coli | TAL, 4CL, C2′H, 4-coumarate 3-hydroxylase (C3H) | 17.6 µM | [2][3] |
| Scopoletin | Escherichia coli | TAL, 4CL, C2′H, C3H, Caffeoyl-CoA 3-O-methyltransferase (CCoAOMT) | 15.7 µM | [2][3] |
| Marmesin | Escherichia coli | 6-prenyltransferase (PpPT1), marmesin synthase (PpDCΔ2–29) | 203.69 mg/L | [12] |
| 8-Prenylnaringenin | Saccharomyces cerevisiae | Naringenin 8-prenyltransferase (SfN8DT-1), MVA pathway genes | 44.92 mg/L | [8] |
Experimental Protocols
Protocol 1: General Procedure for Heterologous Expression of Furanocoumarin Biosynthetic Pathway in Saccharomyces cerevisiae
-
Gene Selection and Codon Optimization:
-
Identify the genes for the furanocoumarin biosynthetic pathway from a suitable plant source (e.g., Ammi majus, Pastinaca sativa).
-
Optimize the codon usage of each gene for expression in S. cerevisiae.
-
Synthesize the optimized gene sequences.
-
-
Vector Construction:
-
Clone the optimized genes into yeast expression vectors under the control of strong, inducible promoters (e.g., GAL1, GAL10).
-
For P450 enzymes, ensure co-expression of a compatible CPR, either on the same plasmid or a separate one.
-
Include appropriate selection markers (e.g., URA3, LEU2) for yeast transformation.
-
-
Yeast Transformation:
-
Transform the expression vectors into a suitable S. cerevisiae strain (e.g., CEN.PK, BY4741) using the lithium acetate/single-stranded carrier DNA/polyethylene glycol method.
-
Select for successful transformants on appropriate dropout media.
-
-
Cultivation and Induction:
-
Grow a pre-culture of the transformed yeast in selective synthetic complete (SC) medium with a non-inducing carbon source (e.g., glucose).
-
Inoculate the main culture in a medium containing the inducing carbon source (e.g., galactose) to an initial OD600 of ~0.1.
-
Incubate at 30°C with shaking (200-250 rpm).
-
-
Fed-Batch Fermentation (for higher yields):
-
Perform batch fermentation until the initial carbon source is depleted.
-
Initiate a fed-batch phase by continuously or intermittently feeding a concentrated solution of the inducing carbon source to maintain a low concentration and avoid repressive effects.[13][14][15][16]
-
Monitor and control pH, dissolved oxygen, and temperature throughout the fermentation.[14][16]
-
Protocol 2: Metabolite Extraction and Analysis
-
Sample Collection:
-
Collect a known volume of the yeast culture at various time points.
-
Centrifuge to separate the cells from the supernatant.
-
-
Extraction of Extracellular Metabolites:
-
Take the supernatant and mix with an equal volume of ethyl acetate.
-
Vortex vigorously and centrifuge to separate the phases.
-
Collect the organic (upper) phase and evaporate to dryness under a stream of nitrogen.
-
-
Extraction of Intracellular Metabolites:
-
Wash the cell pellet with distilled water.
-
Resuspend the cells in a suitable extraction solvent (e.g., methanol (B129727) or a mixture of methanol, chloroform, and water).
-
Disrupt the cells using methods like bead beating or sonication.
-
Centrifuge to remove cell debris and collect the supernatant.
-
Evaporate the solvent.
-
-
HPLC Analysis:
-
Reconstitute the dried extracts in a suitable solvent (e.g., methanol).
-
Analyze the samples using a High-Performance Liquid Chromatography (HPLC) system equipped with a C18 column and a UV or mass spectrometry detector.[17][18][19]
-
Use authentic standards of the expected furanocoumarins (e.g., psoralen, angelicin (B190584), marmesin) to create a calibration curve for quantification.[4][17][18][19][20]
-
Visualizations
Caption: Simplified furanocoumarin biosynthetic pathway.
Caption: Troubleshooting workflow for low furanocoumarin yield.
Caption: Logic diagram for P450 optimization strategies.
References
- 1. Metabolic engineering of Saccharomyces cerevisiae for de novo biosynthesis of hydroxytyrosol and salidroside - PMC [pmc.ncbi.nlm.nih.gov]
- 2. repositorium.uminho.pt [repositorium.uminho.pt]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Recombinant production of eukaryotic cytochrome P450s in microbial cell factories - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. [N-terminal truncation of prenyltransferase enhances the biosynthesis of prenylnaringenin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. escholarship.org [escholarship.org]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Fed-batch system for cultivating genetically engineered yeast that produces lactic acid via the fermentative promoter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. biomanufacturing.org [biomanufacturing.org]
- 17. Quantitative determination of psoralen and angelicin from some medicinal herbs by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. jfda-online.com [jfda-online.com]
- 19. HPLC Method for Simultaneous Quantification of Bakuchiol and Minor Furocoumarins in Bakuchiol Extract from Psoralea corylifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Optimizing 6',7'-Dihydroxybergamottin Concentration for Enzyme Inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing 6',7'-Dihydroxybergamottin (DHB) as an enzyme inhibitor, with a primary focus on cytochrome P450 3A4 (CYP3A4).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of enzyme inhibition by 6',7'-Dihydroxybergamottin (DHB)?
A1: DHB acts as a potent inhibitor of CYP3A4 through a dual mechanism. It exhibits both reversible and mechanism-based inhibition.[1][2][3] Mechanism-based inhibition, also known as suicide inhibition, involves the enzymatic conversion of DHB into a reactive metabolite that covalently binds to the enzyme, leading to its irreversible inactivation.[4][5] This time-dependent inactivation is a key characteristic of DHB's inhibitory profile.[6]
Q2: What is a typical effective concentration range for DHB in in vitro CYP3A4 inhibition studies?
A2: The effective concentration of DHB can vary depending on the experimental system (e.g., human liver microsomes, recombinant CYP3A4) and the specific substrate used. However, studies have shown significant inhibition of CYP3A4 activity at concentrations in the low micromolar range. For instance, IC50 values, the concentration required to inhibit 50% of enzyme activity, have been reported to be around 25 µM for the inhibition of 6β-hydroxytestosterone formation in rat liver microsomes.[7][8] In other studies, DHB has shown substantial inhibitory effects on CYP3A4 at concentrations below 10 µM.[7] For mechanism-based inhibition, the concentration required for half-maximal inactivation (KI) is in the micromolar range.[2]
Q3: How should I prepare a stock solution of DHB for my experiments?
A3: DHB is a furanocoumarin with limited aqueous solubility.[9] Therefore, it is recommended to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or methanol. When preparing the final incubation mixture, ensure that the final concentration of the organic solvent is kept low (typically ≤ 1%, and preferably < 0.5%) to avoid affecting enzyme activity.[10] Always check for any precipitation of DHB in the final assay buffer.
Q4: Can DHB inhibit other cytochrome P450 enzymes besides CYP3A4?
A4: While DHB is most renowned for its potent inhibition of CYP3A4, some studies suggest that furanocoumarins, in general, can inhibit other P450 isoforms. For example, the parent compound, bergamottin, has been shown to inhibit CYP1A2, 2A6, 2C9, 2C19, 2D6, and 2E1.[11] DHB has also been investigated for its inhibitory effects on CYP2C9.[12][13] Therefore, when studying the metabolic pathways of a compound, it is crucial to consider the potential for DHB to interact with multiple CYP enzymes.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in IC50 values between experiments. | 1. Inconsistent pre-incubation times. 2. DHB precipitation in the assay buffer. 3. Degradation of DHB stock solution. 4. Variability in the activity of the enzyme preparation (e.g., microsomes). | 1. For mechanism-based inhibitors like DHB, pre-incubation time is critical. Standardize the pre-incubation period with NADPH to allow for metabolic activation and subsequent enzyme inactivation. 2. Visually inspect for precipitation. If observed, consider adjusting the final solvent concentration or using a different solvent for the stock solution. A brief sonication of the final dilution might also help. 3. Store DHB stock solutions at -20°C or -80°C and avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment. 4. Always qualify new batches of microsomes or recombinant enzymes. Run a positive control inhibitor with a known IC50 to ensure consistency of the assay system. |
| No significant inhibition observed at expected concentrations. | 1. Inactive DHB compound. 2. Insufficient pre-incubation time for mechanism-based inhibition. 3. Incorrect assay conditions (e.g., pH, temperature). 4. Substrate concentration is too high. | 1. Verify the purity and identity of the DHB compound using analytical methods like HPLC or mass spectrometry. 2. Increase the pre-incubation time with NADPH (e.g., 15-30 minutes) to facilitate the formation of the reactive metabolite and subsequent enzyme inactivation.[1][3] 3. Ensure that the assay buffer pH and incubation temperature are optimal for CYP3A4 activity (typically pH 7.4 and 37°C). 4. The substrate concentration should ideally be at or below its Km value to ensure sensitive detection of competitive inhibition. |
| Discrepancy in results between human liver microsomes and recombinant CYP3A4. | 1. Presence of other metabolizing enzymes in microsomes. 2. Differences in the lipid environment affecting enzyme conformation and activity. 3. Non-specific binding of DHB to microsomal proteins. | 1. Be aware that microsomes contain a mixture of enzymes. While CYP3A4 is a major component, other enzymes could contribute to the metabolism of the substrate or DHB. 2. This is an inherent difference between the two systems. Acknowledge this in the interpretation of your data. 3. Protein binding can reduce the free concentration of the inhibitor available to interact with the enzyme. This can sometimes lead to a higher apparent IC50 in microsomes compared to recombinant systems. |
Quantitative Data Summary
The following tables summarize the inhibitory potency of 6',7'-Dihydroxybergamottin against CYP3A4 from various studies.
Table 1: IC50 Values for DHB against CYP3A4
| Experimental System | Substrate | IC50 (µM) | Reference |
| Rat Liver Microsomes | Testosterone (B1683101) (6β-hydroxylation) | 25 | [7][8] |
| Human Liver Microsomes | Not Specified | < 10 | [7] |
| Human Liver and Intestine S9 | Testosterone | Co-incubated: ~3.8, Pre-incubated: ~0.3 | [14] |
Table 2: Kinetic Parameters for Mechanism-Based Inhibition of CYP3A4 by DHB
| Experimental System | Substrate | K_I (µM) | k_inact (min⁻¹) | Reference |
| Human Intestinal Microsomes | Testosterone & Midazolam | ~3 | 0.3 - 0.4 | [2] |
| Recombinant CYP3A4 | Not Specified | 59 | 0.16 | [11] |
Experimental Protocols
Protocol: Determination of IC50 of DHB for CYP3A4 Inhibition in Human Liver Microsomes
This protocol is a generalized procedure based on common methodologies for assessing CYP inhibition.
1. Materials:
-
6',7'-Dihydroxybergamottin (DHB)
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
CYP3A4 substrate (e.g., testosterone or midazolam)
-
Phosphate (B84403) buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Acetonitrile (B52724) or Methanol (for stopping the reaction and sample preparation)
-
Positive control inhibitor (e.g., ketoconazole)
-
96-well microplate
-
Incubator capable of maintaining 37°C
-
LC-MS/MS for metabolite quantification
2. Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of DHB (e.g., 10 mM) in DMSO.
-
Prepare a series of dilutions of the DHB stock solution in the assay buffer to achieve the desired final concentrations.
-
Prepare the substrate stock solution in an appropriate solvent.
-
Prepare the HLM suspension in the phosphate buffer to the desired final protein concentration (e.g., 0.1-0.5 mg/mL).
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Pre-incubation (for mechanism-based inhibition):
-
In a 96-well plate, add the HLM suspension, DHB dilutions (or vehicle control), and phosphate buffer.
-
Initiate the pre-incubation by adding the NADPH regenerating system.
-
Incubate at 37°C for a defined period (e.g., 15-30 minutes).
-
-
Enzymatic Reaction:
-
After the pre-incubation, add the CYP3A4 substrate to each well to initiate the enzymatic reaction. The final substrate concentration should be near its Km value.
-
Incubate at 37°C for a specific time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
-
Reaction Termination and Sample Processing:
-
Stop the reaction by adding a cold organic solvent (e.g., acetonitrile or methanol), often containing an internal standard.
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
Data Analysis:
-
Quantify the formation of the substrate-specific metabolite using a validated LC-MS/MS method.
-
Calculate the percentage of inhibition for each DHB concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the DHB concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Mechanism of CYP3A4 Inhibition by DHB
Caption: Mechanism of CYP3A4 inhibition by 6',7'-Dihydroxybergamottin (DHB).
Experimental Workflow for IC50 Determination
Caption: Experimental workflow for determining the IC50 of DHB.
References
- 1. Enzyme kinetics of cytochrome P450-mediated reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. devtoolsdaily.com [devtoolsdaily.com]
- 3. 6'7'-Dihydroxybergamottin contributes to the grapefruit juice effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Progress curve mechanistic modeling approach for assessing time-dependent inhibition of CYP3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. google.com [google.com]
- 8. Identification of 6',7'-dihydroxybergamottin, a cytochrome P450 inhibitor, in grapefruit juice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. xenotech.com [xenotech.com]
- 11. researchgate.net [researchgate.net]
- 12. signalingpathways.org [signalingpathways.org]
- 13. researchgate.net [researchgate.net]
- 14. 6',7'-Dihydroxybergamottin in grapefruit juice and Seville orange juice: effects on cyclosporine disposition, enterocyte CYP3A4, and P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Furanocoumarin Extraction from Citrus Pulp
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of furanocoumarins from citrus pulp.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction of furanocoumarins from citrus pulp in a question-and-answer format.
Question: Why is my furanocoumarin yield consistently low?
Answer: Low yields of furanocoumarins can be attributed to several factors, including the choice of extraction solvent, suboptimal extraction conditions, and the quality of the starting material.
-
Solvent Selection: The polarity of the solvent plays a crucial role in extraction efficiency. Methanol (B129727) and ethyl acetate (B1210297) are commonly reported as effective solvents for furanocoumarin extraction from citrus.[1][2] In some studies, methanol and acetone (B3395972) showed higher extraction efficiency compared to hexane.[3] One study identified ethyl acetate as the most efficient solvent among water, ethyl acetate, dichloromethane, and an acetonitrile/water mixture.[4]
-
Extraction Temperature: Temperature can significantly impact yield. For techniques like Microwave-Assisted Extraction (MAE), yields may increase with temperature up to a certain point (e.g., 70-90°C) and then decline due to thermal degradation of the furanocoumarins.[3] When drying the extract, it is advisable to avoid temperatures above 40°C to prevent degradation of these labile compounds.[5]
-
Solid-to-Solvent Ratio: An inadequate amount of solvent relative to the sample material can result in incomplete extraction. It is important to optimize the solid-to-solvent ratio. For instance, one study found the optimal hexane-to-solid ratio for MAE to be 20:1.[3]
-
Number of Extractions: A single extraction may not be sufficient to recover all furanocoumarins. Performing multiple extraction cycles (e.g., three times) with fresh solvent can significantly improve the overall yield.[6]
-
Sample Preparation: The citrus pulp should be properly prepared, which typically involves freeze-drying (lyophilization) to a constant weight and then grinding into a fine powder to maximize the surface area for extraction.[6]
Question: I am observing degradation of my target furanocoumarins. What could be the cause and how can I prevent it?
Answer: Furanocoumarins are susceptible to degradation under certain conditions, particularly high temperatures and prolonged exposure to certain energy sources.
-
Thermal Degradation: High temperatures are a primary cause of furanocoumarin degradation. During MAE, temperatures exceeding 90°C have been shown to decrease the yield of target compounds.[3] Intentional heat treatment is even used as a method to reduce furanocoumarin content in grapefruit juice.[7][8] To mitigate this, maintain lower extraction temperatures and avoid excessive heat during solvent evaporation.[5]
-
Microwave-Induced Degradation: In a closed-system MAE, prolonged exposure to microwaves can cause degradation of furanocoumarins.[9] Optimizing the extraction time is crucial to balance yield and stability.
-
UV Exposure: Furanocoumarins are photosensitive compounds. Exposure to UV light can lead to their degradation.[7] It is recommended to work with extracts in a light-protected environment (e.g., using amber vials) to minimize photodegradation.
Question: My chromatograms show co-eluting peaks, making quantification difficult. How can I improve the separation and accuracy?
Answer: Co-elution is a common challenge in the analysis of complex mixtures like citrus extracts.[10][11]
-
Optimize Chromatographic Conditions: Methodical optimization of the HPLC or UPLC method is essential. This includes adjusting the mobile phase composition, gradient profile, column temperature, and flow rate to improve the resolution between closely eluting compounds.[6]
-
High-Resolution Chromatography: Utilizing Ultra-Performance Liquid Chromatography (UPLC) can provide better separation efficiency and resolution in a shorter analysis time compared to conventional HPLC.[12][13]
-
Mass Spectrometry (MS) Detection: Coupling your liquid chromatography system with a mass spectrometer (LC-MS) offers higher selectivity. By using modes like Single Ion Monitoring (SIM), you can selectively detect and quantify target furanocoumarins based on their specific mass-to-charge ratios, even if they co-elute chromatographically.[10][12]
Frequently Asked Questions (FAQs)
What is a standard sample preparation procedure for citrus pulp before extraction?
A typical procedure involves washing the fresh fruit, separating the pulp from the peel, and then rapidly freezing the pulp at -80°C. The frozen pulp is then lyophilized (freeze-dried) for approximately 72 hours until a constant weight is achieved. The dried pulp is ground into a fine powder and stored at -40°C until extraction.[6]
Which solvents are most commonly used for furanocoumarin extraction from citrus pulp?
Methanol, ethanol, and ethyl acetate are the most frequently reported solvents for solid-liquid extraction of furanocoumarins from citrus materials.[1][4][6] The choice of solvent can depend on the specific furanocoumarins of interest and the subsequent analytical techniques.
What are some common advanced extraction techniques for furanocoumarins?
Besides conventional solid-liquid extraction, techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are also employed.[9] These methods can offer faster extraction times and higher efficiency, but require careful optimization of parameters like temperature and time to prevent degradation.[3][9] Supercritical fluid extraction (SFE) with CO2 is another "green" alternative.[9][14]
At what wavelength should I monitor my furanocoumarins using a UV detector?
A common wavelength for the detection of furanocoumarins by HPLC with a UV detector is 310 nm.[6][15]
Data Presentation
Table 1: Comparison of Solvents for Furanocoumarin Extraction
| Solvent/Mixture | Relative Efficiency | Reference |
| Ethyl Acetate | Most Efficient | [4] |
| Methanol | High Efficiency | [1][6] |
| Acetone | High Efficiency | [3] |
| Dichloromethane | Less Efficient than Ethyl Acetate | [4] |
| Acetonitrile/Water (1:1) | Less Efficient than Ethyl Acetate | [4] |
| Hexane | Lower Efficiency | [3] |
| Water | Least Efficient | [4] |
Experimental Protocols
Protocol: Solid-Liquid Extraction of Furanocoumarins from Citrus Pulp
This protocol is a generalized procedure based on common laboratory practices.[6]
-
Sample Preparation:
-
Weigh 2.0 g of lyophilized and powdered citrus pulp into a centrifuge tube.
-
-
Extraction:
-
Add 15 mL of methanol to the tube.
-
Agitate the mixture in a shaking water bath for 30 minutes at 25°C.
-
-
Centrifugation:
-
Centrifuge the mixture for 10 minutes at 10,000 x g.
-
-
Supernatant Collection:
-
Carefully decant the supernatant into a clean collection flask.
-
-
Repeated Extraction:
-
Repeat steps 2-4 two more times with the remaining pulp, combining the supernatants from all three extractions.
-
-
Solvent Evaporation:
-
Evaporate the solvent from the combined supernatant under reduced pressure at a temperature not exceeding 40°C.[5]
-
-
Reconstitution and Analysis:
-
Reconstitute the dried extract in a suitable solvent (e.g., methanol or acetonitrile) for chromatographic analysis (HPLC or UPLC).[6]
-
Visualizations
Caption: Workflow for Furanocoumarin Extraction and Analysis.
Caption: Troubleshooting Common Furanocoumarin Extraction Issues.
References
- 1. Extraction and Chromatographic Approaches for Coumarin, Furocoumarin, and Polymethoxyflavone Characterization in Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. web.vscht.cz [web.vscht.cz]
- 5. ars.usda.gov [ars.usda.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Botanical Sources, Chemistry, Analysis, and Biological Activity of Furanocoumarins of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. Coumarin and furanocoumarin quantitation in citrus peel via ultraperformance liquid chromatography coupled with mass spectrometry (UPLC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Coumarin and furanocoumarin quantitation in citrus peel via ultraperformance liquid chromatography coupled with mass spectrometry (UPLC-MS). | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. cabidigitallibrary.org [cabidigitallibrary.org]
Preventing degradation of 6',7'-Dihydroxybergamottin during storage
This technical support center provides guidance on the proper storage and handling of 6',7'-Dihydroxybergamottin (DHB) to minimize degradation and ensure the integrity of your research results.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for pure, solid 6',7'-Dihydroxybergamottin?
For long-term stability, pure, solid DHB should be stored at -20°C, in a desiccated environment. For short-term use, storage at 0°C is acceptable. Under these conditions, the compound is expected to be stable for at least four years.
Q2: How should I store solutions of 6',7'-Dihydroxybergamottin?
DHB solutions are susceptible to degradation, especially at room temperature. It is recommended to prepare solutions fresh for each experiment. If short-term storage is necessary, store the solution at refrigerated temperatures (2-8°C) and protect it from light. Avoid storing solutions at room temperature for extended periods.
Q3: What are the main factors that cause 6',7'-Dihydroxybergamottin to degrade?
The primary factors leading to the degradation of DHB are elevated temperature and exposure to UV light. Studies have shown that processes like hot filling of juices or prolonged storage at room temperature lead to a significant decrease in DHB concentrations.
Q4: I am analyzing a DHB sample that has been stored for some time and I see a new peak in my chromatogram. What could this be?
A common degradation product of 6',7'-Dihydroxybergamottin is bergaptol. If your DHB sample has been exposed to heat or stored improperly, it is likely that some of it has converted to bergaptol.
Q5: Does pH affect the stability of 6',7'-Dihydroxybergamottin?
While the primary degradation factors are temperature and light, the stability of furanocoumarins can also be influenced by pH. It is advisable to maintain a neutral pH for solutions unless the experimental protocol requires otherwise. Extreme pH conditions should be avoided during storage.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of DHB potency or concentration over time. | Improper storage conditions (e.g., room temperature, exposure to light). | Store pure DHB at -20°C, desiccated. Prepare solutions fresh and store at 2-8°C, protected from light for short periods. |
| Appearance of an unexpected peak in HPLC/LC-MS analysis. | Degradation of DHB. | The new peak is likely bergaptol. Confirm its identity using a reference standard if available. Review storage and handling procedures to prevent further degradation. |
| Inconsistent experimental results. | Degradation of DHB leading to lower effective concentrations. | Always use freshly prepared solutions of DHB for your experiments. Verify the purity of your DHB stock using the provided HPLC protocol. |
| Precipitation in DHB solution upon storage. | Poor solubility or solvent evaporation. | Ensure the solvent is appropriate for the desired concentration. Store solutions in tightly sealed containers to prevent solvent evaporation. If precipitation occurs, gentle warming and sonication may redissolve the compound, but it is best to prepare a fresh solution. |
Data on Storage Stability
Quantitative data on the degradation kinetics of pure 6',7'-Dihydroxybergamottin under various storage conditions is limited in publicly available literature. However, qualitative studies consistently show that temperature is a critical factor.
| Storage Condition | Compound Form | Expected Stability | Primary Degradation Product |
| -20°C, Desiccated | Solid | High (≥ 4 years) | Minimal to none |
| 0°C, Desiccated | Solid | Good (Short-term) | Minimal |
| Refrigerated (2-8°C), Protected from Light | Solution | Moderate (Short-term) | Bergaptol |
| Room Temperature | Solid / Solution | Low (Degradation observed)[1] | Bergaptol[1] |
| Elevated Temperature (e.g., hot fill processing) | Solution | Very Low (Significant degradation)[1] | Bergaptol[1] |
Experimental Protocols
Stability-Indicating HPLC Method for 6',7'-Dihydroxybergamottin
This protocol describes a reversed-phase high-performance liquid chromatography (RP-HPLC) method suitable for assessing the stability of DHB by separating it from its primary degradation product, bergaptol.
1. Materials and Reagents:
-
6',7'-Dihydroxybergamottin reference standard
-
Bergaptol reference standard (optional, for peak identification)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or other suitable acid for pH adjustment)
-
Methanol (B129727) (for sample preparation)
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% phosphoric acid). A typical gradient could be:
-
Start with 30% acetonitrile, hold for 5 minutes.
-
Increase to 70% acetonitrile over 15 minutes.
-
Hold at 70% acetonitrile for 5 minutes.
-
Return to 30% acetonitrile over 2 minutes and re-equilibrate for 8 minutes.
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV detector at 311 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
3. Sample Preparation:
-
Prepare a stock solution of DHB in methanol at a concentration of 1 mg/mL.
-
For stability studies, dilute the stock solution with the storage buffer or solvent to the desired concentration (e.g., 50 µg/mL).
-
Store aliquots of the sample solution under the desired stress conditions (e.g., different temperatures, light exposure).
-
At each time point, withdraw an aliquot, and if necessary, dilute it with the mobile phase to fall within the linear range of the assay.
-
Filter the sample through a 0.45 µm syringe filter before injection.
4. Data Analysis:
-
Monitor the peak area of DHB at its retention time.
-
Monitor for the appearance and increase in the peak area of any degradation products (e.g., bergaptol).
-
Calculate the percentage of DHB remaining at each time point relative to the initial time point (T=0).
-
The method should be validated for linearity, accuracy, precision, and specificity according to ICH guidelines.
Visualizations
Caption: Simplified degradation pathway of 6',7'-Dihydroxybergamottin.
Caption: Experimental workflow for a DHB stability study.
Caption: Troubleshooting workflow for DHB stability issues.
References
Technical Support Center: Furanocoumarin Metabolite Analysis
Welcome to the technical support center for the detection of furanocoumarin metabolites. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for detecting furanocoumarin metabolites?
A1: The most prevalent and robust methods for the analysis of furanocoumarin metabolites are based on liquid chromatography coupled with mass spectrometry (LC-MS), particularly Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS).[1][2][3][4] This technique offers high sensitivity and selectivity, which is crucial for distinguishing between structurally similar furanocoumarin isomers and for detecting low concentrations in complex biological matrices.[5] High-performance liquid chromatography (HPLC) with UV detection is also used, but it may lack the sensitivity required for metabolite quantification in biological samples.[6] Gas chromatography-mass spectrometry (GC-MS) can be an alternative, but it may not be suitable for polar or thermally labile furanocoumarins.[7]
Q2: How should I store my samples to ensure the stability of furanocoumarin metabolites?
A2: Sample stability is critical for accurate quantification. For biological samples like urine, it is recommended to store them at -80°C for long-term storage.[8] If short-term storage is necessary, keeping samples at 4°C (refrigerator) or -20°C (freezer) for up to 24 hours can be acceptable for many metabolites.[8] However, prolonged storage at room temperature or on cool packs for more than 8 hours should be avoided as it can lead to a significant decrease in the concentration of some metabolites.[8] For plant materials, grinding, freezing, and washing processes should be avoided to prevent degradation.[9] Studies on grapefruit juice have shown that storage temperature affects furanocoumarin levels; products stored at room temperature had lower amounts of certain furanocoumarins compared to those stored at refrigerated temperatures.[10][11]
Q3: What are the key furanocoumarin metabolites I should expect to see in urine after grapefruit juice consumption?
A3: Following the consumption of grapefruit juice, the primary furanocoumarin metabolites detected in urine are typically bergaptol (B1666848) and 6',7'-dihydroxybergamottin (B27312) (6',7'-DHB).[1][2] You can also expect to find glucuronide and sulfate (B86663) conjugates of these metabolites, such as bergaptol-glucuronide (BT-glcU) and bergaptol-sulfate (BT-SO3).[6][12] Glucuronides of 6',7'-dihydroxybergamottin have also been identified.[3][13] While bergamottin (B190657) and 6',7'-DHB are predominant in the juice and plasma, they are metabolized to compounds like bergaptol before excretion.[2][6]
Troubleshooting Guides
Issue 1: Low Recovery of Furanocoumarin Metabolites During Extraction
Potential Cause 1: Inefficient Extraction Method
-
Solution: The choice of extraction method is highly dependent on the sample matrix.
-
For plant materials: Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE) are efficient methods.[9][14] For MAE, optimizing parameters such as temperature (70-90°C) and solvent-to-solid ratio is crucial to avoid thermal degradation.[14] Solid-liquid extraction (SLE) with organic solvents like methanol (B129727) or ethanol (B145695) is also widely used.[9][15]
-
For liquid samples (e.g., plasma, urine, juice): The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has shown good recovery rates for furanocoumarins.[1][2][9] Liquid-liquid extraction (LLE) with solvents like ethyl acetate (B1210297) is another effective option.[9] Solid-phase extraction (SPE) is often used for sample clean-up and concentration, with reversed-phase cartridges like C18 providing good recovery.[3][9]
-
Potential Cause 2: Improper Solvent Selection
-
Solution: The polarity of the extraction solvent significantly impacts recovery. For furanocoumarins, moderately polar solvents are often effective.
-
Ethyl acetate has been shown to be highly efficient for extracting furanocoumarins from both plant and liquid matrices.[9][16]
-
Acetonitrile (B52724) is the solvent of choice for the QuEChERS method.[2][9]
-
Methanol and ethanol are commonly used for solid-liquid extraction from plant tissues.[15] It's recommended to test a few solvents of varying polarities to determine the optimal one for your specific analytes and matrix.[16]
-
Potential Cause 3: Analyte Degradation During Sample Preparation
-
Solution: Furanocoumarins can be sensitive to heat and light.
-
Avoid high temperatures during extraction unless using a controlled method like MAE where the optimal temperature has been determined.[14] Temperatures exceeding 90°C can lead to thermal degradation.[14]
-
Minimize exposure of samples and extracts to direct light. Use amber vials for storage.
-
For plant tissues, dipping the fresh material in boiling water followed by liquid-liquid extraction can sometimes be an effective technique to inactivate enzymes that may degrade the target compounds.[9]
-
Issue 2: Poor Chromatographic Resolution and Peak Shape
Potential Cause 1: Suboptimal HPLC/UPLC Column Chemistry
-
Solution: The separation of furanocoumarin isomers can be challenging.
Potential Cause 2: Inadequate Mobile Phase Composition
-
Solution: Proper mobile phase selection and gradient optimization are key for good chromatography.
-
A common mobile phase combination is water and acetonitrile or methanol, both containing a small amount of an acidifier like formic acid (e.g., 0.1%).[4] The formic acid helps to improve peak shape and ionization efficiency in the mass spectrometer.
-
A well-optimized gradient elution, starting with a higher aqueous phase and gradually increasing the organic phase, is necessary to separate compounds with a range of polarities.
-
Issue 3: High Matrix Effects in MS Detection
Potential Cause 1: Insufficient Sample Clean-up
-
Solution: Biological and plant-based samples contain numerous endogenous compounds that can interfere with the ionization of the target analytes in the mass spectrometer, leading to ion suppression or enhancement.
Potential Cause 2: Co-elution with Interfering Compounds
-
Solution: Even with good clean-up, some matrix components may co-elute with the analytes of interest.
-
Optimize the chromatographic method to achieve better separation between the target metabolites and the interfering peaks. This may involve adjusting the gradient, flow rate, or trying a column with a different selectivity.
-
Utilize matrix-matched calibration curves for quantification. This involves preparing calibration standards in a blank matrix that is free of the target analytes to compensate for any consistent matrix effects.
-
Quantitative Data Summary
Table 1: Recovery Rates of Furanocoumarins using the QuEChERS Method
| Furanocoumarin | Matrix | Recovery Rate (%) |
| Bergaptol | Grapefruit | 125.7 ± 25.4 |
| Psoralen | Grapefruit | 125.7 ± 25.4 |
| 8-Methoxypsoralen | Grapefruit | 125.7 ± 25.4 |
| Bergapten | Grapefruit | 125.7 ± 25.4 |
| 6',7'-Dihydroxybergamottin | Grapefruit | 125.7 ± 25.4 |
| Epoxybergamottin | Grapefruit | 125.7 ± 25.4 |
| Bergamottin | Grapefruit | 125.7 ± 25.4 |
| Data from a matrix spike sample.[1][2] |
Table 2: Limits of Quantitation (LOQ) for Furanocoumarins using UPLC-MS/MS
| Furanocoumarin | LOQ (ng/mL) |
| 15 Furanocoumarins (various) | 0.5 |
| 6,7-Dihydroxybergamottin | 5.0 |
| This sensitivity is lower than the regulation limit of 1 mg/kg from the European Union. |
Experimental Protocols
Protocol 1: QuEChERS Extraction of Furanocoumarins from Grapefruit
This protocol is adapted from Lee et al., 2016.[1][2]
-
Homogenization: Homogenize the grapefruit sample (e.g., whole fruit, flesh, or peel).
-
Extraction:
-
To a 50 mL centrifuge tube, add a representative amount of the homogenized sample.
-
Add acetonitrile to extract the furanocoumarins.
-
Add QuEChERS powder, which typically consists of magnesium sulfate and sodium acetate, to facilitate the removal of water and partitioning of the analytes into the acetonitrile layer.[2][9]
-
Vortex the tube vigorously for 1-5 minutes.[9]
-
-
Centrifugation: Centrifuge the tube to separate the organic layer from the solid matrix and aqueous layer.
-
Collection: Carefully collect the acetonitrile supernatant.
-
Analysis: The extract can be directly analyzed by UPLC-MS/MS or subjected to a dSPE clean-up step if high levels of interfering compounds are present.[9]
Protocol 2: UPLC-MS/MS Analysis of Furanocoumarin Metabolites
This protocol is a generalized representation based on several cited methods.[1][3][4]
-
Chromatographic System: A UPLC system equipped with a C18 or CSH Fluoro-Phenyl column.
-
Mobile Phase:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
Gradient Elution: A typical gradient might start at 5-10% B, ramp up to 95-100% B over several minutes, hold for a short period, and then return to initial conditions for equilibration. The specific gradient profile should be optimized for the target analytes.
-
Flow Rate: A typical flow rate for UPLC is between 0.3 and 0.6 mL/min.[4]
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive mode is commonly used.
-
Detection: A tandem quadrupole mass spectrometer (MS/MS) operated in Multiple Reaction Monitoring (MRM) mode.
-
MRM Transitions: For each target metabolite, at least two specific precursor-to-product ion transitions should be monitored for confident identification and quantification.
-
Visualizations
Caption: General experimental workflow for furanocoumarin metabolite analysis.
Caption: Troubleshooting logic for low recovery of furanocoumarin metabolites.
References
- 1. Development of a comprehensive analytical method for furanocoumarins in grapefruit and their metabolites in plasma and urine using UPLC-MS/MS: a preliminary study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification and quantification of grapefruit juice furanocoumarin metabolites in urine: an approach based on ultraperformance liquid chromatography coupled to linear ion trap-Orbitrap mass spectrometry and solid-phase extraction coupled to ultraperformance liquid chromatography coupled to triple quadrupole-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Coumarin and furanocoumarin quantitation in citrus peel via ultraperformance liquid chromatography coupled with mass spectrometry (UPLC-MS). | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. lcms.labrulez.com [lcms.labrulez.com]
- 8. researchgate.net [researchgate.net]
- 9. Botanical Sources, Chemistry, Analysis, and Biological Activity of Furanocoumarins of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of maturity, processing, and storage on the furanocoumarin composition of grapefruit and grapefruit juice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Identifying Furanocoumarins in Grapefruit Juice via Mass Spectrometry - Examining Food [thermofisher.com]
- 13. Identification and quantification of grapefruit juice furanocoumarin metabolites in urine: an approach based on ultraperformance liquid chromatography coupled to linear ion trap-Orbitrap mass spectrometry and solid-phase extraction coupled to ultraperformance liquid chromatography coupled to triple | Semantic Scholar [semanticscholar.org]
- 14. mdpi.com [mdpi.com]
- 15. Extraction and Chromatographic Approaches for Coumarin, Furocoumarin, and Polymethoxyflavone Characterization in Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 16. web.vscht.cz [web.vscht.cz]
- 17. academic.oup.com [academic.oup.com]
Issues with furanocoumarin poor water solubility in experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the poor water solubility of furanocoumarins during experiments.
Troubleshooting Guide
This guide addresses specific problems you may encounter in a question-and-answer format.
Question 1: My furanocoumarin is precipitating out of my aqueous buffer. What is the first thing I should try?
Answer: Precipitation is a common issue due to the lipophilic (fat-loving) and hydrophobic (water-fearing) nature of furanocoumarins, which leads to limited water solubility.[1] The first and most common approach is to use a co-solvent to create a concentrated stock solution that can then be diluted into your aqueous experimental medium.
-
Co-Solvent Strategy: The use of water-miscible organic solvents, or co-solvents, is a primary strategy to dissolve hydrophobic compounds.[2][3] Solvents like Dimethyl Sulfoxide (B87167) (DMSO), ethanol, methanol, and acetone (B3395972) are effective for dissolving furanocoumarins.[4][5][6] The general principle is to dissolve the furanocoumarin in a minimal amount of the organic solvent to create a high-concentration stock solution. This stock is then diluted into the aqueous buffer, ensuring the final co-solvent concentration is low enough to not interfere with the experiment.[2]
Question 2: I'm using DMSO as a co-solvent, but I'm concerned about its effects on my cells or assay. What are the best practices?
Answer: While DMSO is a powerful and widely used solvent, it can be toxic to cells and interfere with assays at higher concentrations.[2][4] Best practices are crucial:
-
Minimize Final Concentration: Aim for the lowest possible final concentration of DMSO in your working solution. Typically, this should be well below 1% and ideally under 0.1% to minimize off-target effects.[2]
-
Run Vehicle Controls: Always include a vehicle control in your experiments.[2] This control should contain the same final concentration of the co-solvent (e.g., DMSO) as your test samples. This allows you to differentiate the effects of the furanocoumarin from the effects of the solvent itself.[2]
-
Check for Precipitation Upon Dilution: When diluting the DMSO stock solution into your aqueous medium, the furanocoumarin may still precipitate if its solubility limit is exceeded.[2] Always visually inspect the final solution for any signs of cloudiness or particulates.
Question 3: Adjusting pH and using co-solvents isn't providing enough solubility for my needs. What other techniques can I explore?
Answer: If standard methods are insufficient, several advanced techniques can enhance the solubility of poorly water-soluble drugs like furanocoumarins.[7]
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic guest molecules, like furanocoumarins, within their central cavity, forming an inclusion complex.[8][9] This complex has a hydrophilic exterior, which significantly increases the aqueous solubility of the guest molecule.[9][10] Hydroxypropyl-β-cyclodextrin (HPβCD) is a commonly used derivative for this purpose.[8][9]
-
Nanotechnology Approaches: Reducing the particle size of the compound to the nanometer range increases the surface-area-to-volume ratio, which can lead to enhanced dissolution rates and solubility.[7] This can be achieved through methods like high-pressure homogenization or wet milling.[2]
-
Prodrug Approach: This involves chemically modifying the furanocoumarin to create a more soluble precursor (prodrug) that, once administered, is converted back to the active furanocoumarin in vivo.[7]
Frequently Asked Questions (FAQs)
What are furanocoumarins and why are they poorly soluble in water? Furanocoumarins are a class of organic chemical compounds produced by a variety of plants.[11] Their chemical structure, consisting of a furan (B31954) ring fused with a coumarin, is primarily non-polar and lipophilic, meaning it preferentially dissolves in fats and oils rather than water.[1] This inherent hydrophobicity is the primary reason for their poor aqueous solubility.
Which organic solvents are best for dissolving furanocoumarins? Furanocoumarins generally show good solubility in organic solvents.[6] Dimethyl sulfoxide (DMSO) is a very common choice for preparing stock solutions due to its high dissolving power for a wide range of compounds.[4][12] Other effective solvents include methanol, ethanol, acetone, acetonitrile, and ethyl acetate.[5][12][13] The choice of solvent may depend on the specific furanocoumarin and the requirements of the downstream application.
Can I use pH adjustment to improve furanocoumarin solubility? The solubility of ionizable compounds is often dependent on pH.[2] However, furanocoumarins are generally neutral compounds and lack strongly acidic or basic functional groups. Therefore, altering the pH of the solution is typically not an effective method for significantly increasing their solubility.[2][14]
What is a stock solution and why is it necessary? A stock solution is a concentrated solution that is diluted to a lower concentration for actual use.[15] For poorly soluble compounds like furanocoumarins, it is standard practice to first dissolve the compound in a small volume of an organic solvent (like DMSO) at a high concentration (e.g., 10-100x the final concentration).[15] This approach has several advantages:
-
It overcomes the poor aqueous solubility of the compound.
-
It minimizes the amount of organic solvent introduced into the final experimental system.
-
It reduces the number of repetitive weighing operations, thereby minimizing errors.[15]
Data and Protocols
Quantitative Data
Table 1: Solubility of Select Furanocoumarins in Common Laboratory Solvents
| Furanocoumarin | Solvent | Concentration / Observation | Citation |
| Psoralen | Dimethyl Sulfoxide (DMSO) | Used to prepare 0.5 mg/mL solution | [12] |
| Bergapten | Dimethyl Sulfoxide (DMSO) | Used to prepare 0.5 mg/mL solution | [12] |
| Xanthotoxin | Dimethyl Sulfoxide (DMSO) | Used to prepare stock solutions | [1] |
| Angelicin | Dimethyl Sulfoxide (DMSO) | Used to prepare stock solutions | [13] |
| General Furanocoumarins | Methanol | Found to be an optimum extraction solvent | [5] |
| General Furanocoumarins | Acetone | Good extraction efficiency | [13] |
| General Furanocoumarins | Acetonitrile | Used as a diluent for stock solutions | [12] |
| General Furanocoumarins | Ethyl Acetate | Used for extraction from aqueous solutions | [16] |
Table 2: Comparison of Furanocoumarin Solubility Enhancement Techniques
| Technique | Principle of Action | Advantages | Limitations |
| Co-solvency | Increasing solubility by mixing water with a miscible organic solvent in which the compound is more soluble.[3] | Simple, effective for many compounds, widely used for stock solution preparation. | The organic solvent can have toxic or off-target effects on biological systems; risk of precipitation upon dilution.[2] |
| pH Adjustment | Modifying the pH to ionize the compound, thereby increasing its interaction with water.[2] | Simple and effective for ionizable drugs. | Not effective for neutral compounds like most furanocoumarins.[2][14] |
| Cyclodextrin Complexation | Encapsulating the hydrophobic furanocoumarin molecule within the cavity of a cyclodextrin.[8] | Significant increase in aqueous solubility, can reduce toxicity, uses biocompatible excipients.[9] | Complex formation is specific to the guest molecule; can be more costly than simple co-solvents. |
| Particle Size Reduction (Nanonization) | Increasing the surface area-to-volume ratio by reducing particle size, which enhances the dissolution rate.[7] | Increases dissolution velocity, can improve bioavailability. | May not significantly increase equilibrium solubility; requires specialized equipment. |
Experimental Protocols
Protocol 1: Preparation of a Furanocoumarin Stock Solution using DMSO
This protocol describes the standard method for preparing a concentrated stock solution of a furanocoumarin using a co-solvent.
Materials:
-
Furanocoumarin powder (e.g., Bergapten)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Analytical balance
-
Vortex mixer
Procedure:
-
Calculate Required Mass: Determine the mass of furanocoumarin powder needed to achieve the desired stock concentration (e.g., for a 10 mM stock of Bergapten, MW = 216.19 g/mol , you need 2.16 mg per 1 mL of DMSO).
-
Weigh Compound: Carefully weigh the calculated amount of furanocoumarin powder and place it into a sterile microcentrifuge tube.
-
Add Solvent: Add the appropriate volume of DMSO to the tube.
-
Dissolve: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light, as some furanocoumarins are photosensitive.[15]
-
Usage: When preparing your working solution, dilute the stock solution directly into your aqueous culture medium or buffer. Ensure the final DMSO concentration remains non-toxic to your system (e.g., <0.1%).[2] Always include a vehicle control with the same final DMSO concentration.[2]
Protocol 2: Solubility Enhancement using Cyclodextrin Inclusion Complexation (Kneading Method)
This protocol provides a method for preparing a furanocoumarin-cyclodextrin inclusion complex to improve water solubility.[17]
Materials:
-
Furanocoumarin powder
-
Hydroxypropyl-β-cyclodextrin (HPβCD)
-
Mortar and pestle
-
Solvent (e.g., a small amount of water-ethanol mixture)
-
Drying oven or lyophilizer
Procedure:
-
Molar Ratio Calculation: Determine the desired molar ratio of Furanocoumarin:HPβCD (e.g., 1:1 or 1:2). Weigh out the corresponding amounts of each component.
-
Initial Mixing: Place the HPβCD in a mortar and add a small amount of the solvent to form a smooth paste.
-
Drug Addition: Add the furanocoumarin powder to the paste in small increments while continuously triturating (grinding) with the pestle.[2]
-
Kneading: Continue kneading the mixture for a specified period (e.g., 45-60 minutes). Maintain a pasty consistency by adding small volumes of the solvent if the mixture becomes too dry.[2]
-
Drying: Dry the resulting paste to obtain a solid complex. This can be done in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved or by using a freeze-dryer (lyophilizer).[2][8]
-
Processing: Pulverize the dried complex into a fine powder using the mortar and pestle and pass it through a sieve to ensure uniformity.[2] The resulting powder can now be dissolved in aqueous buffers for your experiments.
Visualizations
// Nodes start [label="Start: Furanocoumarin\nPrecipitates in Aqueous Buffer", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; check_stock [label="Was a concentrated stock\nsolution in a co-solvent used?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124", width=3, height=1]; prep_stock [label="Prepare a 10-100x stock\nsolution in DMSO or Ethanol", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_final_conc [label="Is the final co-solvent\nconcentration <0.5%?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124", width=3, height=1]; reduce_conc [label="Decrease final concentration\nof furanocoumarin or increase\nco-solvent percentage slightly", fillcolor="#EA4335", fontcolor="#FFFFFF"]; success [label="Success:\nCompound is Soluble", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; adv_methods [label="Still Precipitating:\nConsider Advanced Methods", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; cyclo [label="Cyclodextrin\nComplexation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; nano [label="Nanonization\n(Particle Size Reduction)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> check_stock; check_stock -> prep_stock [label=" No"]; prep_stock -> check_final_conc; check_stock -> check_final_conc [label=" Yes"]; check_final_conc -> success [label=" Yes"]; check_final_conc -> reduce_conc [label=" No"]; reduce_conc -> success; reduce_conc -> adv_methods [style=dashed]; adv_methods -> cyclo; adv_methods -> nano; } caption [label="Troubleshooting workflow for furanocoumarin precipitation.", shape=plaintext, fontname="Arial", fontsize=12];
// Nodes furanocoumarin [label="Furanocoumarin", fillcolor="#FBBC05", fontcolor="#202124"]; receptor [label="Cell Surface Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; kinase_cascade [label="Kinase Cascade\n(e.g., PI3K/AKT, MAPK)", shape=Mrecord, fillcolor="#F1F3F4", fontcolor="#202124"]; transcription_factor [label="Transcription Factor\n(e.g., NF-κB)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; nucleus [label="Nucleus", shape=cylinder, fillcolor="#5F6368", fontcolor="#FFFFFF"]; gene_expression [label="Gene Expression\n(Inflammation, Proliferation)", fillcolor="#34A853", fontcolor="#FFFFFF"]; cellular_response [label="Cellular Response", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Inhibition symbol inhibition [label="Inhibition", shape=none, fontcolor="#EA4335"];
// Edges receptor -> kinase_cascade; kinase_cascade -> transcription_factor; transcription_factor -> nucleus [label="Translocation"]; nucleus -> gene_expression; gene_expression -> cellular_response;
furanocoumarin -> inhibition [arrowhead=none]; inhibition -> kinase_cascade [arrowhead=tee];
} caption [label="Furanocoumarins can inhibit key cellular signaling pathways.", shape=plaintext, fontname="Arial", fontsize=12];
References
- 1. Methoxyfuranocoumarins of Natural Origin–Updating Biological Activity Research and Searching for New Directions—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. wisdomlib.org [wisdomlib.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. ascendiacdmo.com [ascendiacdmo.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Solubilization of vorinostat by cyclodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.flvc.org [journals.flvc.org]
- 12. academic.oup.com [academic.oup.com]
- 13. mdpi.com [mdpi.com]
- 14. wjbphs.com [wjbphs.com]
- 15. phytotechlab.com [phytotechlab.com]
- 16. researchgate.net [researchgate.net]
- 17. thebioscan.com [thebioscan.com]
Validation & Comparative
A Comparative Analysis of the CYP3A4 Inhibitory Potency of 6',7'-Dihydroxybergamottin and Bergamottin
For Researchers, Scientists, and Drug Development Professionals
6',7'-Dihydroxybergamottin (B27312) (DHB) and bergamottin (B190657) are two prominent furanocoumarins found in grapefruit juice, recognized for their significant role in drug-food interactions through the inhibition of cytochrome P450 3A4 (CYP3A4).[1][2] Understanding the nuances of their inhibitory potential is critical for predicting and managing these interactions. This guide provides a detailed comparison of the inhibitory potency of DHB and bergamottin, supported by experimental data.
Quantitative Comparison of Inhibitory Potency
The inhibitory effects of 6',7'-dihydroxybergamottin and bergamottin on CYP3A4 have been characterized by various kinetic parameters. The following tables summarize the key quantitative data from multiple in vitro studies.
Reversible Inhibition
| Compound | Enzyme Source | Substrate | K_i (μM) | Citation |
| 6',7'-Dihydroxybergamottin | Human Intestinal Microsomes | Testosterone (B1683101) / Midazolam | ~0.8 | [2] |
| Bergamottin | Human Intestinal Microsomes | Testosterone | Not specified | [2] |
| Midazolam | 13 | [2] |
Mechanism-Based Inhibition
| Compound | Enzyme Source | K_I (μM) | k_inact (min⁻¹) | Citation |
| 6',7'-Dihydroxybergamottin | Human Intestinal Microsomes | ~3 | 0.3 - 0.4 | [2] |
| Reconstituted CYP3A4 | 59 | 0.16 | [3] | |
| Bergamottin | Human Intestinal Microsomes | ~25 | ~0.35 | [2] |
| Reconstituted CYP3A4 | 7.7 | 0.3 | [3] |
Half-Maximal Inhibitory Concentration (IC₅₀)
| Compound | Experimental System | Substrate | IC₅₀ (μM) | Citation |
| 6',7'-Dihydroxybergamottin | Human Liver Microsomes | Midazolam | 4.7 (without preincubation) | [4] |
| 0.31 (with preincubation) | [4] | |||
| Caco-2 cells | Midazolam | 1 | [5] | |
| Human Liver Microsomes | Testosterone | 25 | [4] | |
| Paradisin-A (a related furanocoumarin) | Human CYP3A4 | Not specified | 1.2 | [4] |
Key Differences in Inhibitory Profiles
Several key distinctions emerge from the experimental data regarding the inhibitory mechanisms and potency of 6',7'-dihydroxybergamottin and bergamottin.
Speed of Inhibition: DHB is a rapid inhibitor of CYP3A4, with maximal inhibition occurring within 30 minutes in Caco-2 cells.[1] In contrast, bergamottin exhibits a slower onset of inhibition.[1] This suggests that following grapefruit juice consumption, CYP3A4 is likely inhibited by DHB before bergamottin's effects become significant.[1]
Substrate Dependence: The inhibitory effect of DHB appears to be largely independent of the CYP3A4 substrate used.[1][2] Conversely, bergamottin's inhibitory potency can be substrate-dependent. For instance, with human intestinal microsomes, the reversible inhibition constant (Ki) for bergamottin was eightfold greater when midazolam was the substrate compared to testosterone.[2]
Mechanism of Inhibition: Both compounds are mechanism-based inhibitors of CYP3A4.[3][5][6] This means they are converted by the enzyme into a reactive metabolite that covalently binds to the protein, leading to its irreversible inactivation. This inactivation contributes to a decrease in the concentration of CYP3A4 protein.[1][5]
Experimental Protocols
The determination of the inhibitory potency of 6',7'-dihydroxybergamottin and bergamottin typically involves in vitro assays using various sources of CYP3A4.
Enzyme Sources:
-
Human Liver Microsomes: A common source containing a mixture of cytochrome P450 enzymes, providing a physiologically relevant model.[3][4]
-
Human Intestinal Microsomes: Particularly relevant for studying the "first-pass" metabolism of orally administered drugs, as this is a primary site of grapefruit juice-drug interactions.[2]
-
cDNA-expressed CYP3A4 (Recombinant Enzyme): Allows for the study of the specific isoform without interference from other P450s.[2][3][5]
-
Caco-2 Cells: A human colon adenocarcinoma cell line that expresses CYP3A4 and serves as an in vitro model for the intestinal epithelium.[1][5]
General Protocol for IC₅₀ Determination:
-
A reaction mixture is prepared containing the enzyme source (e.g., human liver microsomes), a specific CYP3A4 substrate (e.g., testosterone or midazolam), and a buffer solution.
-
Varying concentrations of the inhibitor (DHB or bergamottin) are added to the reaction mixtures.
-
The reaction is initiated by the addition of an NADPH-generating system.
-
After a specific incubation time, the reaction is stopped.
-
The formation of the metabolite is quantified using methods such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).
-
The IC₅₀ value, the concentration of inhibitor that causes 50% inhibition of enzyme activity, is calculated by plotting the percentage of inhibition against the inhibitor concentration.
Protocol for Mechanism-Based Inhibition: To assess mechanism-based inhibition, a pre-incubation step is included.
-
The inhibitor is pre-incubated with the enzyme source and an NADPH-generating system for various time points to allow for the formation of the reactive metabolite and subsequent enzyme inactivation.
-
Aliquots are then taken at different times and diluted into a secondary reaction mixture containing the substrate to measure the remaining enzyme activity.
-
The inactivation rate constant (k_inact) and the inhibitor concentration required for half-maximal inactivation (K_I) are determined from the time- and concentration-dependent loss of enzyme activity.[3]
Visualizing the Inhibition Pathway
The following diagram illustrates the general mechanism of CYP3A4 inactivation by furanocoumarins like 6',7'-dihydroxybergamottin and bergamottin.
Caption: Mechanism-based inactivation of CYP3A4 by furanocoumarins.
References
- 1. Two major grapefruit juice components differ in time to onset of intestinal CYP3A4 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Mechanisms of enhanced oral availability of CYP3A4 substrates by grapefruit constituents. Decreased enterocyte CYP3A4 concentration and mechanism-based inactivation by furanocoumarins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdn.amegroups.cn [cdn.amegroups.cn]
6',7'-Dihydroxybergamottin: A Specific Mechanism-Based Inactivator of CYP3A4
A comparative guide for researchers and drug development professionals.
6',7'-Dihydroxybergamottin (B27312) (DHB), a furanocoumarin found in grapefruit juice, has been identified as a potent and specific mechanism-based inactivator of Cytochrome P450 3A4 (CYP3A4). This guide provides a comparative analysis of DHB's inhibitory activity against other known CYP3A4 inhibitors, supported by experimental data and detailed protocols. Its high specificity and well-characterized mechanism make it a valuable tool in drug metabolism studies and a key contributor to the clinically significant "grapefruit juice effect."
Comparative Inhibitory Potency
DHB exhibits potent inhibition of CYP3A4 through a mechanism-based inactivation, which involves the enzyme catalytically activating DHB to a reactive intermediate that covalently binds to the enzyme, leading to its irreversible inactivation.[1][2] The following table summarizes the key inhibitory parameters for DHB and compares them with its parent compound, bergamottin, and the well-characterized CYP3A4 inhibitor, ketoconazole.
| Inhibitor | System | Substrate | IC50 (µM) | K_I (µM) | k_inact (min⁻¹) | Reference |
| 6',7'-Dihydroxybergamottin (DHB) | Recombinant CYP3A4 | Midazolam | 1.04 | - | - | [3] |
| Human Intestinal Microsomes | Midazolam / Testosterone | - | ~3 | 0.3 - 0.4 | [4][5] | |
| Reconstituted System | Testosterone | - | 59 | 0.16 | [2] | |
| Bergamottin (BG) | Reconstituted System | Testosterone | - | 7.7 | 0.3 | [2] |
| Human Intestinal Microsomes | Midazolam | - | ~25 | ~0.35 | [4][5] | |
| Human Intestinal Microsomes | Testosterone | - | ~25 | ~0.35 | [4][5] | |
| Ketoconazole | HepG2-GS-3A4 cells | Nifedipine | - | - | - | [6] |
Note: IC50, K_I, and k_inact values can vary depending on the experimental system (e.g., recombinant enzyme, microsomes, cell-based assays) and the substrate used.
Specificity of CYP3A4 Inactivation
A key advantage of DHB as a research tool is its specificity for CYP3A4. Studies have shown that at concentrations effective for CYP3A4 inactivation, DHB does not significantly affect the activity of other major CYP isozymes, including CYP1A1, CYP1A2, CYP2C9, and CYP2D6.[1] This selectivity allows for the targeted investigation of CYP3A4-mediated metabolism without confounding effects from the inhibition of other P450s.
Mechanism of Action and Experimental Workflow
The mechanism-based inactivation of CYP3A4 by DHB proceeds through metabolic activation of the furan (B31954) ring. The following diagrams illustrate the proposed metabolic activation pathway and a general experimental workflow for assessing CYP3A4 inactivation.
Figure 1. Proposed metabolic activation pathway of DHB leading to CYP3A4 inactivation.
References
- 1. Mechanisms of enhanced oral availability of CYP3A4 substrates by grapefruit constituents. Decreased enterocyte CYP3A4 concentration and mechanism-based inactivation by furanocoumarins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 4. researchgate.net [researchgate.net]
- 5. spacefrontiers.org [spacefrontiers.org]
- 6. Inhibition of CYP3A4 by 6',7'-dihydroxybergamottin in human CYP3A4 over-expressed hepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
6',7'-Dihydroxybergamottin: A Comparative Guide to its Cross-reactivity with P450 Enzymes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inhibitory effects of 6',7'-Dihydroxybergamottin (DHB) on various cytochrome P450 (P450) enzymes. The information presented is supported by experimental data from peer-reviewed scientific literature, offering valuable insights for drug development and metabolism studies.
Introduction
6',7'-Dihydroxybergamottin (DHB) is a furanocoumarin naturally found in grapefruit and other citrus fruits. It is a well-documented inhibitor of several cytochrome P450 enzymes, particularly CYP3A4, which is responsible for the metabolism of a large number of pharmaceuticals.[1][2][3][4] Understanding the cross-reactivity of DHB with other P450 isoforms is crucial for predicting potential drug-drug interactions and ensuring drug safety and efficacy.
Quantitative Comparison of P450 Inhibition by 6',7'-Dihydroxybergamottin
The inhibitory potential of DHB against various P450 enzymes has been evaluated in several in vitro studies. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of an inhibitor. The table below summarizes the available IC50 values for DHB against different human P450 isoforms.
| P450 Isoform | Test System | Substrate | IC50 (µM) | Reference |
| CYP3A4 | Human Liver Microsomes | Testosterone (B1683101) | ~1-2 | [1] |
| Human Liver Microsomes | Nifedipine | 5.56 (Kᵢ) | [5] | |
| Recombinant Human CYP3A4 | Testosterone | 1.2 | [6] | |
| Rat Liver Microsomes | Testosterone | 25 | [1][7] | |
| CYP2C9 | Recombinant Human CYP2C9 | Diclofenac (B195802) | 1.58 | [8][9] |
| CYP1B1 | Recombinant Human CYP1B1 | Ethoxyresorufin (EROD) | 7.17 | [6] |
| Recombinant Human CYP1B1 | Benzyloxyresorufin (BROD) | 13.86 | [6] | |
| CYP1A2 | Human Liver Microsomes | - | Inhibition potency nearly equivalent to CYP3A4 | [5] |
| CYP2D6 | Human Liver Microsomes | - | Significantly low inhibition | [8][9][10] |
| CYP2E1 | Human Liver Microsomes | - | Least sensitive to furanocoumarin inhibition | [5] |
Note: A lower IC50 value indicates a more potent inhibition. Kᵢ represents the inhibition constant.
Mechanism of Inhibition
DHB has been shown to be a mechanism-based inhibitor of CYP3A4 and CYP2C9.[11] This means that DHB is metabolized by the enzyme to a reactive intermediate that then covalently binds to the enzyme, leading to its irreversible inactivation. This type of inhibition is time- and concentration-dependent and requires the presence of NADPH.
Experimental Protocols
The determination of IC50 values for P450 inhibition by DHB typically involves in vitro assays using human liver microsomes or recombinant P450 enzymes. Below are generalized protocols for the key experiments cited.
CYP3A4 Inhibition Assay (Testosterone 6β-hydroxylation)
This assay measures the inhibition of CYP3A4-mediated conversion of testosterone to 6β-hydroxytestosterone.
1. Reagents and Materials:
-
Human liver microsomes or recombinant human CYP3A4
-
6',7'-Dihydroxybergamottin (DHB)
-
Testosterone (substrate)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile or methanol (B129727) (for quenching the reaction)
-
Internal standard for LC-MS/MS analysis
-
LC-MS/MS system
2. Procedure:
-
A pre-incubation mixture is prepared containing human liver microsomes or recombinant CYP3A4, DHB at various concentrations, and potassium phosphate buffer.
-
The mixture is pre-warmed at 37°C.
-
The reaction is initiated by adding the NADPH regenerating system. For mechanism-based inhibition studies, a pre-incubation with NADPH is performed before adding the substrate.
-
After a specific incubation time (e.g., 10-30 minutes), the reaction is terminated by adding a quenching solvent like ice-cold acetonitrile.
-
The samples are centrifuged to precipitate proteins.
-
The supernatant is collected, and the formation of 6β-hydroxytestosterone is quantified using a validated LC-MS/MS method.
-
The percentage of inhibition at each DHB concentration is calculated relative to a vehicle control, and the IC50 value is determined by non-linear regression analysis.
CYP2C9 Inhibition Assay (Diclofenac 4'-hydroxylation)
This assay assesses the inhibition of CYP2C9-mediated metabolism of diclofenac to its 4'-hydroxy metabolite.[12][13][14][15]
1. Reagents and Materials:
-
Human liver microsomes or recombinant human CYP2C9
-
6',7'-Dihydroxybergamottin (DHB)
-
Diclofenac (substrate)
-
NADPH regenerating system
-
Potassium phosphate buffer (pH 7.4)
-
Quenching solvent (e.g., acetonitrile)
-
Internal standard for LC-MS/MS analysis
-
LC-MS/MS system
2. Procedure:
-
Similar to the CYP3A4 assay, a pre-incubation mixture is prepared with the enzyme source, varying concentrations of DHB, and buffer.
-
The mixture is pre-warmed to 37°C.
-
The reaction is started by the addition of the NADPH regenerating system.
-
After the specified incubation period, the reaction is stopped with a quenching solvent.
-
Following protein precipitation by centrifugation, the supernatant is analyzed by LC-MS/MS to quantify the formation of 4'-hydroxydiclofenac.
-
IC50 values are calculated based on the inhibition of metabolite formation at different DHB concentrations compared to the control.
Visualizing the Experimental Workflow and Molecular Interactions
To better illustrate the processes described, the following diagrams were generated using Graphviz.
Caption: A generalized workflow for an in vitro P450 inhibition assay.
Caption: Cross-reactivity of 6',7'-Dihydroxybergamottin with various P450 enzymes.
Conclusion
6',7'-Dihydroxybergamottin is a potent inhibitor of CYP3A4 and CYP2C9, with moderate inhibitory effects on CYP1B1 and CYP1A2. Its interaction with CYP2D6 and CYP2E1 appears to be significantly weaker. The mechanism-based inhibition of key drug-metabolizing enzymes like CYP3A4 and CYP2C9 highlights the importance of considering the potential for drug interactions when co-administering substances containing DHB. The data and protocols presented in this guide can serve as a valuable resource for researchers in the fields of pharmacology, toxicology, and drug development to inform their studies on drug metabolism and safety.
References
- 1. US6160006A - 6',7'-dihydroxybergamottin, a cytochrome P450 inhibitor in grapefruit - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. 6',7'-Dihydroxybergamottin in grapefruit juice and Seville orange juice: effects on cyclosporine disposition, enterocyte CYP3A4, and P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 6'7'-Dihydroxybergamottin contributes to the grapefruit juice effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition selectivity of grapefruit juice components on human cytochromes P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Furocoumarins from grapefruit juice and their effect on human CYP 3A4 and CYP 1B1 isoenzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of 6',7'-dihydroxybergamottin, a cytochrome P450 inhibitor, in grapefruit juice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Potent inhibition of human cytochrome P450 3A4, 2D6, and 2C9 isoenzymes by grapefruit juice and its furocoumarins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Determination of CYP2C9-catalyzed diclofenac 4'-hydroxylation by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Determination of CYP2C9-catalyzed diclofenac 4'-hydroxylation by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Development and Validation of an HPLC-UV Method for the Quantification of 4′-Hydroxydiclofenac Using Salicylic Acid: Future Applications for Measurement of In Vitro Drug–Drug Interaction in Rat Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Determination of CYP2C9-Catalyzed Diclofenac 4′-Hydroxylation by High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
A Head-to-Head Comparison of CYP3A Inhibitors: 6',7'-Dihydroxybergamottin vs. Ketoconazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two prominent cytochrome P450 3A (CYP3A) inhibitors: 6',7'-Dihydroxybergamottin (B27312) (DHB), a natural furanocoumarin found in grapefruit juice, and ketoconazole (B1673606), a synthetic antifungal agent. Understanding the distinct inhibitory profiles of these compounds is crucial for preclinical drug development, clinical pharmacology studies, and predicting drug-drug interactions. This document summarizes key quantitative data, details experimental methodologies, and visualizes the mechanisms of inhibition.
Quantitative Comparison of Inhibitory Potency
The inhibitory potential of 6',7'-Dihydroxybergamottin and ketoconazole against CYP3A4, the major CYP3A isoform, has been characterized by various in vitro parameters. The following table summarizes key inhibitory constants (IC50 and Kᵢ) and, where applicable, parameters for mechanism-based inhibition (Kᵢ and kᵢₙₐ꜀ₜ).
| Parameter | 6',7'-Dihydroxybergamottin (DHB) | Ketoconazole | Substrate | Enzyme Source |
| IC₅₀ (µM) | 1-2[1] | 0.077 - 0.105[2] | Testosterone | Human CYP3A4 cDNA |
| 25[3] | 1.8[1] | 6β-hydroxytestosterone formation | Rat Liver Microsomes | |
| Kᵢ (µM) | ~0.8 (reversible)[4] | 0.011 - 0.045 (mixed)[5][6] | Midazolam, Testosterone, Triazolam, Nifedipine | Human Liver Microsomes |
| ~1.2 (competitive)[7] | Triazolam | in vivo (human) | ||
| Kᵢ (µM) (MBI) | ~3[4] | N/A | Midazolam, Testosterone | Human Intestinal Microsomes |
| kᵢₙₐ꜀ₜ (min⁻¹) | 0.3 - 0.4[4] | N/A | Midazolam, Testosterone | Human Intestinal Microsomes |
Note: IC₅₀ (Half-maximal inhibitory concentration) is the concentration of an inhibitor that causes 50% inhibition of the enzyme activity under specific assay conditions. Kᵢ (Inhibition constant) is a measure of the inhibitor's binding affinity to the enzyme. Kᵢ (Inactivation constant) and kᵢₙₐ꜀ₜ (maximal rate of inactivation) are parameters that characterize mechanism-based inhibitors. N/A: Not applicable as ketoconazole is a reversible inhibitor.
Mechanisms of CYP3A4 Inhibition
The two compounds inhibit CYP3A4 through distinct mechanisms. Ketoconazole is a potent reversible inhibitor, while DHB acts as a mechanism-based inhibitor.
6',7'-Dihydroxybergamottin: Mechanism-Based Inhibition
6',7'-Dihydroxybergamottin is a furanocoumarin that undergoes metabolic activation by CYP3A4. The furan (B31954) ring of DHB is metabolized to a reactive intermediate that covalently binds to the CYP3A4 enzyme, leading to its irreversible inactivation. This "suicide inhibition" means that the enzyme is permanently disabled, and restoration of activity requires the synthesis of new enzyme.
Ketoconazole: Mixed Competitive-Noncompetitive Inhibition
Ketoconazole exhibits a reversible, mixed type of inhibition. The nitrogen atom in its imidazole (B134444) ring directly coordinates with the heme iron atom in the active site of CYP3A4, preventing the binding and metabolism of substrates (competitive inhibition). Additionally, evidence suggests that ketoconazole can also bind to a site on the enzyme distinct from the active site, altering the enzyme's conformation and reducing its catalytic efficiency even when a substrate is bound (noncompetitive inhibition). This dual mechanism contributes to its high potency as a CYP3A4 inhibitor.
Experimental Protocols
The following are generalized protocols for in vitro CYP3A4 inhibition assays. Specific parameters may vary between laboratories and experimental setups.
In Vitro CYP3A4 Inhibition Assay using Human Liver Microsomes
This protocol outlines a typical procedure to determine the IC₅₀ of a test compound for CYP3A4 activity using human liver microsomes and a probe substrate like midazolam or testosterone.
Materials:
-
Pooled human liver microsomes (HLMs)
-
Potassium phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)
-
CYP3A4 probe substrate (e.g., Midazolam or Testosterone)
-
Test inhibitor (6',7'-Dihydroxybergamottin or Ketoconazole)
-
NADPH regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (B52724) or methanol (B129727) for reaction termination
-
Internal standard for analytical quantification
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of the probe substrate, test inhibitor, and internal standard in a suitable solvent (e.g., methanol or DMSO).
-
Prepare working solutions of the probe substrate and a range of concentrations for the test inhibitor by diluting the stock solutions in the incubation buffer.
-
-
Incubation:
-
In a microcentrifuge tube or 96-well plate, combine the human liver microsomes (final protein concentration typically 0.1-0.5 mg/mL), potassium phosphate buffer, and the test inhibitor at various concentrations.
-
Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes).
-
Initiate the metabolic reaction by adding the probe substrate.
-
For mechanism-based inhibition studies with DHB, a pre-incubation step with the NADPH regenerating system and DHB is performed before adding the probe substrate to allow for enzyme inactivation.
-
Start the reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a specific time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding a cold organic solvent (e.g., acetonitrile or methanol) containing the internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Transfer the supernatant to a new tube or plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the formation of the specific metabolite of the probe substrate (e.g., 1'-hydroxymidazolam (B1197787) for midazolam or 6β-hydroxytestosterone for testosterone) using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the rate of metabolite formation for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a suitable sigmoidal dose-response curve.
-
For determining Kᵢ, experiments are conducted at multiple substrate and inhibitor concentrations, and the data are fitted to appropriate enzyme inhibition models (e.g., competitive, noncompetitive, mixed). For mechanism-based inhibition, Kᵢ and kᵢₙₐ꜀ₜ are determined by analyzing the time- and concentration-dependent loss of enzyme activity.
-
Conclusion
Both 6',7'-dihydroxybergamottin and ketoconazole are potent inhibitors of CYP3A4, but their distinct mechanisms of action have important implications for their use in research and their clinical effects. Ketoconazole's reversible and potent inhibition makes it a valuable tool compound for in vitro and in vivo studies to probe CYP3A4-mediated metabolism. However, its clinical use is limited due to safety concerns. DHB, as a key contributor to the "grapefruit juice effect," serves as a prominent example of a naturally occurring mechanism-based inhibitor that can lead to significant food-drug interactions. A thorough understanding of these differences is essential for drug development professionals to design appropriate interaction studies and for researchers to select the most suitable inhibitor for their experimental needs.
References
- 1. Optimization of the CYP inhibition assay using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of cytochrome P450 by furanocoumarins in grapefruit juice and herbal medicines. | Semantic Scholar [semanticscholar.org]
- 4. Mechanism-based inhibition of CYP1A1 and CYP3A4 by the furanocoumarin chalepensin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms of enhanced oral availability of CYP3A4 substrates by grapefruit constituents. Decreased enterocyte CYP3A4 concentration and mechanism-based inactivation by furanocoumarins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of cytochrome P450-3A inhibition by ketoconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. criver.com [criver.com]
Unraveling the Grapefruit Juice Effect: A Comparative Analysis of 6',7'-Dihydroxybergamottin's Contribution
For researchers, scientists, and drug development professionals, understanding the intricacies of food-drug interactions is paramount. The "grapefruit juice effect," a phenomenon where the citrus beverage alters the pharmacokinetics of various medications, has long been a subject of intense study. This guide provides a detailed comparison of the contribution of 6',7'-Dihydroxybergamottin (DHB), a key furanocoumarin in grapefruit, to this effect, contrasting it with other active components and providing the experimental context for these findings.
The primary mechanism behind the grapefruit juice effect is the inhibition of cytochrome P450 3A4 (CYP3A4) enzymes in the small intestine.[1] These enzymes are crucial for the metabolism of a significant portion of orally administered drugs. By inhibiting CYP3A4, certain compounds in grapefruit juice can lead to increased bioavailability and a higher risk of adverse effects for numerous medications.[1] Among the various constituents of grapefruit, the furanocoumarins, particularly 6',7'-Dihydroxybergamottin (DHB) and bergamottin (B190657), have been identified as major contributors to this interaction.[2][3]
Comparative Inhibitory Potency of Key Furanocoumarins
Experimental data has consistently demonstrated that DHB is a potent inhibitor of CYP3A4.[4][5] Its contribution is often compared with that of bergamottin, another abundant furanocoumarin in grapefruit.[6] The following table summarizes the key inhibitory parameters for DHB and bergamottin from in vitro studies.
| Compound | Inhibition Type | IC50 (µM) | Ki (µM) | kinact (min⁻¹) | Reference |
| 6',7'-Dihydroxybergamottin (DHB) | Reversible & Mechanism-Based | 4.7 - 25 | ~0.8 | 0.3 - 0.4 | [5][7] |
| Bergamottin (BG) | Reversible & Mechanism-Based | - | 1.6 (testosterone) - 13 (midazolam) | ~0.35 | [7] |
IC50: The half maximal inhibitory concentration. A lower value indicates greater potency. Ki: The inhibition constant, representing the concentration of inhibitor required to produce half-maximum inhibition. kinact: The maximal rate of enzyme inactivation.
dot
Caption: Comparative inhibitory parameters of major grapefruit furanocoumarins on CYP3A4.
Mechanism of Action: Reversible vs. Mechanism-Based Inhibition
Both DHB and bergamottin exhibit reversible and mechanism-based inhibition of CYP3A4.[7] Reversible inhibition is characterized by a rapid equilibrium between the enzyme and the inhibitor. In contrast, mechanism-based inhibition (also known as suicide inhibition) involves the enzymatic conversion of the inhibitor into a reactive metabolite that covalently binds to and irreversibly inactivates the enzyme.[8] This irreversible inactivation requires the synthesis of new enzyme to restore metabolic function, leading to a more prolonged drug interaction.[9]
Studies have shown that DHB is a substrate-independent reversible and mechanism-based inhibitor of CYP3A4.[7] Bergamottin, on the other hand, displays substrate-dependent reversible inhibition.[7] Furthermore, DHB appears to inhibit CYP3A4 more rapidly than bergamottin.[10] After consuming grapefruit juice, CYP3A4 is likely maximally inhibited by DHB before bergamottin has a significant effect.[10]
dot
Caption: Simplified signaling pathway of CYP3A4-mediated drug metabolism and its inhibition by DHB.
In Vivo Evidence and Clinical Significance
Clinical studies have substantiated the significant role of DHB in the grapefruit juice effect. One study demonstrated that an aqueous extract of grapefruit juice, containing DHB at concentrations comparable to the whole juice but with significantly lower levels of other furanocoumarins, produced a clinically relevant increase in the bioavailability of the drug felodipine.[11] The magnitude of this interaction was similar to that observed with whole grapefruit juice, strongly suggesting that DHB is a primary contributor to the effect.[11]
However, it is important to note that DHB may not be solely responsible for all grapefruit juice-drug interactions. For instance, in the case of the immunosuppressant cyclosporine, while grapefruit juice significantly increased its bioavailability, DHB alone did not appear to be the main causative agent.[12] This suggests that other components in grapefruit juice may also play a role, potentially through the inhibition of other transport proteins like P-glycoprotein.[2][12]
Experimental Protocols
The assessment of CYP450 inhibition is crucial for predicting potential drug-drug interactions. The following outlines a typical experimental workflow for an in vitro CYP3A4 inhibition assay.
In Vitro CYP3A4 Inhibition Assay (IC50 Determination)
1. Materials and Reagents:
- Human liver microsomes (source of CYP3A4)
- 6',7'-Dihydroxybergamottin (test inhibitor)
- CYP3A4-specific substrate (e.g., midazolam or testosterone)
- NADPH regenerating system (cofactor for CYP enzymes)
- Phosphate (B84403) buffer (pH 7.4)
- Acetonitrile or methanol (B129727) (for reaction termination)
- 96-well plates
- LC-MS/MS system for analysis
2. Procedure:
- Preparation of Solutions: Prepare stock solutions of DHB, the substrate, and microsomes in appropriate solvents and buffers.
- Incubation: In a 96-well plate, combine the human liver microsomes, phosphate buffer, and varying concentrations of DHB. Pre-incubate the mixture at 37°C.
- Initiation of Reaction: Add the CYP3A4 substrate to initiate the metabolic reaction.
- Incubation with Cofactor: Add the NADPH regenerating system to start the enzymatic reaction and incubate at 37°C for a specific time.
- Termination: Stop the reaction by adding a cold organic solvent like acetonitrile.
- Analysis: Centrifuge the plate to pellet the protein. Analyze the supernatant using LC-MS/MS to quantify the formation of the metabolite.
- Data Analysis: Calculate the rate of metabolite formation at each DHB concentration. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Time-Dependent Inhibition (IC50 Shift Assay)
To assess mechanism-based inhibition, a pre-incubation step with NADPH is included.[13]
1. Procedure:
- Perform two parallel sets of incubations.
- Set 1 (Without Pre-incubation): Follow the standard IC50 determination protocol.
- Set 2 (With Pre-incubation): Pre-incubate the microsomes, buffer, and DHB with the NADPH regenerating system for a defined period (e.g., 30 minutes) before adding the substrate.
- Comparison: A significant decrease in the IC50 value in the pre-incubated set compared to the non-pre-incubated set indicates time-dependent inhibition.[13]
dot
Caption: A generalized workflow for determining the in vitro inhibitory potential of DHB on CYP3A4.
Conclusion
References
- 1. Grapefruit - Wikipedia [en.wikipedia.org]
- 2. Mechanisms of Grapefruit Juice Interactions - UNIVERSITY OF FLORIDA [portal.nifa.usda.gov]
- 3. 6',7'-Dihydroxybergamottin - Wikipedia [en.wikipedia.org]
- 4. Identification of 6',7'-dihydroxybergamottin, a cytochrome P450 inhibitor, in grapefruit juice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. spacefrontiers.org [spacefrontiers.org]
- 7. researchgate.net [researchgate.net]
- 8. Reversible Inhibition vs. Time-dependent Inhibition: 4 Assays for In Vitro CYP Inhibition Evaluation - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. Physiologically Based Pharmacokinetic Modeling of Bergamottin and 6,7-Dihydroxybergamottin to Describe CYP3A4 Mediated Grapefruit-Drug Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Two major grapefruit juice components differ in time to onset of intestinal CYP3A4 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 6'7'-Dihydroxybergamottin contributes to the grapefruit juice effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 6',7'-Dihydroxybergamottin in grapefruit juice and Seville orange juice: effects on cyclosporine disposition, enterocyte CYP3A4, and P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Time Dependent CYP Inhibition (IC50 Shift) | Cyprotex | Evotec [evotec.com]
Unraveling the Correlation Between In Vitro and In Vivo Activity of 6',7'-Dihydroxybergamottin
A Comparative Guide for Researchers and Drug Development Professionals
6',7'-Dihydroxybergamottin (B27312) (DHB), a natural furanocoumarin found in grapefruit and other citrus fruits, has garnered significant attention in the scientific community for its potent inhibitory effects on cytochrome P450 3A4 (CYP3A4).[1][2][3] This enzyme plays a crucial role in the metabolism of approximately 50% of all prescribed drugs.[4][5] Understanding the correlation between DHB's activity in laboratory settings (in vitro) and in living organisms (in vivo) is paramount for predicting its impact on drug interactions and therapeutic outcomes. This guide provides an objective comparison of DHB's performance, supported by experimental data, to elucidate this critical relationship.
Quantitative Analysis of DHB's Inhibitory Potency
The inhibitory effect of DHB on CYP3A4 has been quantified in various experimental systems. The following tables summarize the key data from in vitro and in vivo studies, offering a clear comparison of its activity.
Table 1: In Vitro Inhibitory Activity of 6',7'-Dihydroxybergamottin against CYP3A4
| Experimental System | Substrate | Parameter | Value | Reference |
| Human Liver Microsomes | Midazolam | IC₅₀ | 4.7 µM | [1] |
| Human Liver Microsomes (pre-incubated) | Midazolam | IC₅₀ | 0.31 µM | [1] |
| Human cDNA-expressed CYP3A4 | Testosterone | IC₅₀ | 1-2 µM | [6] |
| Rat Liver Microsomes | Testosterone | IC₅₀ | 25 µM | [6][7] |
Table 2: In Vivo Effects of 6',7'-Dihydroxybergamottin on CYP3A4 Substrates
| Co-administered Drug | Vehicle | Pharmacokinetic Change | Fold Increase | Reference |
| Felodipine (B1672334) (10 mg) | Grapefruit Juice Serum (containing 38 µM DHB) | Median AUC | 1.9 | [8] |
| Felodipine (10 mg) | Grapefruit Juice Serum (containing 38 µM DHB) | Maximum Concentration (Cₘₐₓ) | 1.7 | [8] |
| Cyclosporine | Grapefruit Juice | Area Under the Curve (AUC) | 1.55 | [9] |
| Cyclosporine | Grapefruit Juice | Peak Concentration (Cₘₐₓ) | 1.35 | [9] |
Deciphering the Mechanism: A Strong In Vitro-In Vivo Correlation
The data presented strongly suggests a positive correlation between the in vitro mechanism-based inhibition of CYP3A4 by DHB and its observed in vivo effects on drug pharmacokinetics.[1] DHB acts as a suicide inhibitor, irreversibly binding to and inactivating the CYP3A4 enzyme.[5] This potent in vitro activity directly translates to a reduced metabolic capacity in the intestine and liver, leading to a significant increase in the systemic exposure of co-administered drugs that are substrates of CYP3A4.[1][4]
One study highlighted that the interaction between a grapefruit juice extract and the drug felodipine could be largely attributed to DHB.[8] This underscores the pivotal role of DHB in the well-documented "grapefruit juice effect."[1]
Experimental Methodologies
A detailed understanding of the experimental protocols is crucial for the interpretation and replication of these findings.
In Vitro CYP3A4 Inhibition Assay (Human Liver Microsomes)
-
Microsome Preparation: Human liver microsomes are prepared from donor tissue through differential centrifugation.
-
Incubation: A reaction mixture containing human liver microsomes, a specific CYP3A4 substrate (e.g., midazolam or testosterone), and varying concentrations of DHB is prepared in a phosphate (B84403) buffer.
-
Pre-incubation (for mechanism-based inhibition): To assess time-dependent inhibition, microsomes are pre-incubated with DHB and an NADPH-generating system for a defined period before the addition of the substrate.[1]
-
Reaction Initiation: The metabolic reaction is initiated by the addition of an NADPH-generating system.
-
Reaction Termination: The reaction is stopped after a specific time by adding a quenching solution (e.g., acetonitrile).
-
Analysis: The formation of the metabolite is quantified using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Data Analysis: The IC₅₀ value, the concentration of DHB that causes 50% inhibition of enzyme activity, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
In Vivo Clinical Study (Human Volunteers)
-
Study Design: A randomized, crossover study design is typically employed with healthy human volunteers.[8][9]
-
Drug Administration: Participants receive a CYP3A4 substrate drug (e.g., felodipine or cyclosporine) with either a DHB-containing substance (like grapefruit juice) or a control beverage (like orange juice or water).[8][9]
-
Blood Sampling: Serial blood samples are collected at predetermined time points after drug administration.
-
Plasma Analysis: The concentration of the parent drug and its metabolites in plasma is quantified using a validated analytical method such as LC-MS/MS.
-
Pharmacokinetic Analysis: Pharmacokinetic parameters, including the area under the plasma concentration-time curve (AUC) and the maximum plasma concentration (Cₘₐₓ), are calculated for each treatment group.
-
Statistical Analysis: Statistical tests are performed to compare the pharmacokinetic parameters between the treatment and control groups to determine the significance of any observed differences.
Comparison with Alternatives
DHB's inhibitory potency is often compared to other known CYP3A4 inhibitors.
-
Bergamottin: Another furanocoumarin present in grapefruit juice, bergamottin, also inhibits CYP3A4. However, studies have indicated that DHB is a more potent inhibitor.[1]
-
Ketoconazole (B1673606): A synthetic antifungal agent, ketoconazole is a well-characterized, potent inhibitor of CYP3A4. DHB has been shown to be less potent than ketoconazole.[6]
-
Cimetidine (B194882): A histamine (B1213489) H₂ receptor antagonist, cimetidine is a weak inhibitor of CYP3A4. DHB is considerably more active than cimetidine in inhibiting this enzyme.[6]
Conclusion
The available evidence strongly supports a direct and predictable correlation between the in vitro mechanism-based inhibition of CYP3A4 by 6',7'-dihydroxybergamottin and its in vivo impact on drug metabolism. Its potent inhibitory activity, demonstrated in microsomal and recombinant enzyme systems, translates into clinically significant drug-drug interactions, primarily through the "grapefruit juice effect." For researchers and drug development professionals, this correlation is critical for anticipating potential adverse events and for designing safer and more effective therapeutic regimens. Further research into the precise molecular interactions and the full clinical spectrum of DHB's effects will continue to refine our understanding of this important natural compound.
References
- 1. researchgate.net [researchgate.net]
- 2. caringsunshine.com [caringsunshine.com]
- 3. 6',7'-Dihydroxybergamottin - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Physiologically Based Pharmacokinetic Modeling of Bergamottin and 6,7-Dihydroxybergamottin to Describe CYP3A4 Mediated Grapefruit-Drug Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US6160006A - 6',7'-dihydroxybergamottin, a cytochrome P450 inhibitor in grapefruit - Google Patents [patents.google.com]
- 7. Identification of 6',7'-dihydroxybergamottin, a cytochrome P450 inhibitor, in grapefruit juice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 6'7'-Dihydroxybergamottin contributes to the grapefruit juice effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 6',7'-Dihydroxybergamottin in grapefruit juice and Seville orange juice: effects on cyclosporine disposition, enterocyte CYP3A4, and P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 6',7'-Dihydroxybergamottin Acetonide: A Step-by-Step Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of 6',7'-Dihydroxybergamottin acetonide in a laboratory setting. The following procedures are based on general best practices for chemical waste management and should be adapted to comply with all local, regional, and national regulations.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE):
| PPE Category | Item | Specification |
| Eye Protection | Safety glasses or goggles | Must be worn at all times. |
| Hand Protection | Chemical-resistant gloves | Nitrile or other suitable material. |
| Body Protection | Laboratory coat | Fully buttoned. |
| Respiratory Protection | N95 or higher-rated respirator | Recommended if handling powders or creating aerosols. |
Engineering Controls:
-
Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of any dust or aerosols.[5]
-
Eye Wash and Safety Shower: Ensure easy access to an emergency eye wash station and safety shower.
Step-by-Step Disposal Protocol
This protocol outlines the procedure for the disposal of small quantities of this compound typically used in a research setting.
1. Waste Identification and Segregation:
-
Chemical Waste Stream: this compound waste should be classified as chemical waste.
-
Segregation: Do not mix this waste with other incompatible waste streams. It should be collected in a designated, properly labeled waste container.
2. Preparing for Disposal:
-
Container: Use a clearly labeled, leak-proof, and chemically compatible container for solid waste. For solutions, use a labeled, sealed container. The label should include the chemical name ("this compound waste"), the approximate quantity, and any known hazards.
-
Decontamination: Decontaminate any surfaces or equipment that have come into contact with the compound using an appropriate solvent (e.g., ethanol), and dispose of the cleaning materials as chemical waste.
3. Disposal Procedure:
-
Solid Waste:
-
Carefully transfer any residual solid this compound into the designated chemical waste container.
-
Avoid generating dust.[5] If necessary, wet the solid material slightly with a suitable solvent to prevent it from becoming airborne.
-
Seal the container securely.
-
-
Liquid Waste (Solutions):
-
Do not pour solutions containing this compound down the drain.
-
Collect all liquid waste in a designated, labeled, and sealed waste container.
-
-
Contaminated Materials:
-
Dispose of any contaminated items such as gloves, weighing paper, and pipette tips in the solid chemical waste container.
-
4. Storage and Collection:
-
Storage: Store the sealed waste container in a designated, secure area away from incompatible materials, heat, and ignition sources.[4]
-
Collection: Arrange for the collection of the chemical waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor. Follow all institutional procedures for waste pickup.
Disposal "Do Nots":
| Action to Avoid | Rationale |
| Do not dispose of in regular trash. | Prevents environmental contamination and potential exposure to non-laboratory personnel.[6] |
| Do not dispose of down the drain. | Avoids contamination of waterways and potential damage to the sewer system. |
| Do not incinerate without professional guidance. | Formation of toxic gases is possible during heating or in case of fire.[4] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety and disposal protocols and comply with all applicable regulations. If in doubt, contact your Environmental Health and Safety (EHS) department for guidance.
References
- 1. US6160006A - 6',7'-dihydroxybergamottin, a cytochrome P450 inhibitor in grapefruit - Google Patents [patents.google.com]
- 2. Identification of 6',7'-dihydroxybergamottin, a cytochrome P450 inhibitor, in grapefruit juice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 6',7'-Dihydroxybergamottin in grapefruit juice and Seville orange juice: effects on cyclosporine disposition, enterocyte CYP3A4, and P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmacopoeia.com [pharmacopoeia.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. fda.gov [fda.gov]
Personal protective equipment for handling 6',7'-Dihydroxybergamottin acetonide
Essential Safety and Handling Guide for 6',7'-Dihydroxybergamottin Acetonide
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of this compound. The following procedures are based on general laboratory safety protocols and information available for the parent compound, 6',7'-Dihydroxybergamottin, and the furanocoumarin class of compounds. A specific Safety Data Sheet (SDS) for this compound was not located; therefore, this substance should be handled with the caution required for a potentially hazardous chemical.
I. Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment is mandatory to minimize exposure and ensure personal safety.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Glasses or Goggles | Must be worn at all times in the laboratory. Use chemical splash goggles when there is a risk of splashing. |
| Hand Protection | Nitrile Gloves | Wear compatible chemical-resistant gloves. Inspect gloves prior to use and dispose of them properly after handling the compound. |
| Body Protection | Laboratory Coat | A standard laboratory coat should be worn and buttoned to its full length. |
| Respiratory Protection | N95 (US) or equivalent | Recommended when handling the powder form to avoid inhalation of dust particles. |
II. Handling and Operational Plan
Adherence to the following step-by-step operational procedures is critical for the safe handling of this compound.
A. Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid form or preparing solutions.
-
Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[1]
B. Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the workspace by covering the surface with absorbent, disposable bench paper.
-
Weighing: When weighing the solid compound, perform this task in a fume hood or a designated containment area to minimize the risk of inhaling dust.
-
Dissolving: If preparing a solution, add the solvent to the solid slowly to avoid splashing.
-
General Practices: Avoid direct contact with skin and eyes.[1] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.
III. Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
A. Waste Segregation:
-
Solid Waste: Collect any unused solid this compound and contaminated disposable materials (e.g., gloves, bench paper, pipette tips) in a designated, labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous liquid waste container. Do not pour chemical waste down the drain.
B. Disposal Procedure:
-
All waste containers must be clearly labeled with the chemical name and associated hazards.
-
Store waste containers in a designated, secure area away from incompatible materials.
-
Dispose of all chemical waste through your institution's Environmental Health and Safety (EHS) office or equivalent department, following all local, state, and federal regulations.
IV. Emergency Procedures
In the event of an exposure or spill, follow these immediate steps:
| Incident | Procedure |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
| Spill | For small spills, carefully sweep up the solid material or absorb the liquid with an inert material (e.g., vermiculite, sand). Place the waste in a sealed, labeled container for disposal. For large spills, evacuate the area and contact your institution's EHS department. |
Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
